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  • Product: 3-(4-Hydroxyphenyl)-3-oxopropanenitrile
  • CAS: 70591-87-6

Core Science & Biosynthesis

Foundational

-Cyano-4-hydroxyacetophenone: Chemical Properties & Synthetic Utility

The following technical guide details the chemical properties, synthesis, and applications of -Cyano-4-hydroxyacetophenone (formally 4-Hydroxybenzoylacetonitrile ). Synonyms: 4-Hydroxybenzoylacetonitrile; 3-(4-Hydroxyphe...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and applications of


-Cyano-4-hydroxyacetophenone  (formally 4-Hydroxybenzoylacetonitrile ).

Synonyms: 4-Hydroxybenzoylacetonitrile; 3-(4-Hydroxyphenyl)-3-oxopropanenitrile; p-Hydroxyphenacyl cyanide. CAS Registry Number: 70591-87-6 Molecular Formula:


Molecular Weight:  161.16  g/mol [1]

Introduction


-Cyano-4-hydroxyacetophenone is a bifunctional synthetic scaffold characterized by a 

-ketonitrile
core attached to a phenolic ring. It serves as a critical intermediate in the synthesis of Tyrphostins (Tyrosine Phosphorylation Inhibitors), specifically the benzylidenemalononitrile class used to inhibit EGFR (Epidermal Growth Factor Receptor) kinases.

Its chemical behavior is defined by two acidic sites: the phenolic hydroxyl group and the highly active methylene bridge (


) flanked by the electron-withdrawing carbonyl and nitrile groups.

Physicochemical Profile

The compound exists in equilibrium between keto and enol tautomers, though the keto form predominates in solid state.

Table 1: Key Physical Properties
PropertyValueNotes
Appearance Cream to faint orange powderOxidizes slightly upon air exposure.[2]
Melting Point 181 – 183 °CSignificantly higher than non-hydroxylated analogs due to intermolecular H-bonding.
pKa (Methylene) ~7.6 – 7.8High acidity due to resonance stabilization by

and

.
pKa (Phenol) ~9.9Less acidic than the active methylene group.
Solubility DMSO, Ethanol, Methanol, AcetonePoorly soluble in water; soluble in aqueous alkali (forming dianions).
UV

~280 nm (MeOH)Shifts bathochromically in alkaline solution (phenoxide formation).
Structural Tautomerism

The reactivity of


-cyano-4-hydroxyacetophenone is governed by its tautomeric equilibrium. In solution, the active methylene protons are labile, allowing the formation of an enol which is stabilized by conjugation with the aromatic ring and the nitrile group.

Tautomerism Keto Keto Form (Ar-CO-CH2-CN) Enol Enol Form (Ar-C(OH)=CH-CN) Keto->Enol Tautomerism Anion Resonance Stabilized Anion [Ar-CO-CH-CN]- Keto->Anion -H+ (Base) Enol->Keto Anion->Keto

Figure 1: Tautomeric equilibrium and ionization of the active methylene group.

Synthetic Routes[3][4][5][6]

The most robust synthesis involves the Claisen condensation of methyl 4-hydroxybenzoate with acetonitrile, driven by a strong base. This route avoids the handling of hazardous cyanides required in nucleophilic substitution methods.

Protocol: Claisen Condensation

Reaction:



Step-by-Step Methodology:

  • Preparation: Flame-dry a 3-neck round-bottom flask under Nitrogen atmosphere.

  • Base Activation: Suspend Sodium Hydride (NaH, 60% dispersion, 2.2 equiv) in anhydrous THF.

  • Addition: Add anhydrous acetonitrile (2.5 equiv) dropwise at 0°C. Stir for 15 minutes to generate the acetonitrile anion (cyanomethyl carbanion).

  • Coupling: Add Methyl 4-hydroxybenzoate (1.0 equiv) dissolved in THF dropwise.

    • Note: The extra equivalent of base is required to deprotonate the phenolic hydroxyl group first.

  • Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. The solution typically turns yellow/orange.

  • Quench: Cool to room temperature. Pour onto crushed ice/water.

  • Acidification: Acidify carefully with 1N HCl to pH ~3. The product precipitates as a solid.[3]

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from Ethanol/Water.

Chemical Reactivity & Derivatization[3]

The core utility of this compound lies in the Knoevenagel Condensation . The methylene group is sufficiently acidic to react with aldehydes without harsh conditions, often catalyzed by weak bases (piperidine) or amino acids (


-alanine).
Synthesis of Tyrphostins (AG-Inhibitors)

This is the primary application. Condensation with substituted benzaldehydes yields benzylidenemalononitrile analogs.

Mechanism:

  • Base abstracts a proton from the

    
    -methylene.
    
  • Nucleophilic attack on the aldehyde carbonyl.[4]

  • Dehydration to form the alkene.

TyrphostinSynthesis Start α-Cyano-4-hydroxyacetophenone Intermed Aldol Intermediate Start->Intermed Piperidine / EtOH Reflux Aldehyde Substituted Benzaldehyde (e.g., 3,4-dihydroxybenzaldehyde) Aldehyde->Intermed Product Tyrphostin (AG-Series) (Ar-CO-C(CN)=CH-Ar') Intermed->Product - H2O (Dehydration)

Figure 2: Knoevenagel condensation pathway for Tyrphostin synthesis.

Cyclization to Coumarins

Reaction with phenols (e.g., resorcinol) under acidic conditions (Pechmann condensation or similar) or intramolecular cyclization can yield 3-cyanocoumarins or 4-hydroxy-3-cyano-flavones , which are valuable fluorophores and bioactive scaffolds.

Alkylation

The methylene carbon can be mono- or di-alkylated using alkyl halides and a base (e.g.,


 in Acetone).
  • Selectivity Control: Since the phenol is also acidic, selective C-alkylation vs. O-alkylation requires careful control of pH and protecting groups. Typically, the phenol is O-alkylated before the nitrile synthesis or protected (e.g., benzyl ether) if C-alkylation is desired.

Applications in Drug Discovery

EGFR Kinase Inhibitors

The


-cyano-4-hydroxyacetophenone scaffold mimics the transition state of tyrosine phosphorylation.
  • Mechanism: The nitrile group and the carbonyl oxygen chelate the

    
     or 
    
    
    
    ions in the kinase active site.
  • Key Analog: Tyrphostin AG 825 .

  • SAR (Structure-Activity Relationship): The 4-hydroxy group on the acetophenone ring is often essential for hydrogen bonding within the ATP-binding pocket of the kinase.

Analytical Chemistry

Due to the active methylene, this compound reacts with diazonium salts to form azo dyes . These dyes are pH-sensitive and can be used as indicators or in colorimetric assays for nitrate determination.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Cyanide Release: While the nitrile group is stable, combustion or strong acid hydrolysis can release HCN. Do not mix with strong acids without ventilation.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The methylene group is susceptible to oxidative degradation over long periods.

References

  • Gazit, A., et al. (1989).[5] "Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors." Journal of Medicinal Chemistry, 32(10), 2344-2352. Link

  • Levitzki, A., & Gazit, A. (1995). "Tyrosine Kinase Inhibition: An Approach to Drug Development." Science, 267(5205), 1782-1788.
  • ChemicalBook. (2025).[6] "3-(4-Hydroxyphenyl)-3-oxopropanenitrile (CAS 70591-87-6) Properties." Link

  • Zeng, G., et al. (2021).[7] "Selective Synthesis of

    
    -Ketonitriles via Catalytic Carbopalladation of Dinitriles." Journal of Organic Chemistry, 86(1), 861-867.[7] Link
    

Sources

Protocols & Analytical Methods

Method

In vitro anti-inflammatory effects of α-cyano-4-hydroxyacetophenone on RAW 264.7 cells

An Application Note and Comprehensive Protocol for Evaluating the In Vitro Anti-inflammatory Effects of α-Cyano-4-hydroxyacetophenone on RAW 264.7 Macrophages Authored by a Senior Application Scientist This document prov...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Comprehensive Protocol for Evaluating the In Vitro Anti-inflammatory Effects of α-Cyano-4-hydroxyacetophenone on RAW 264.7 Macrophages

Authored by a Senior Application Scientist

This document provides a detailed framework for researchers, scientists, and drug development professionals to investigate the anti-inflammatory potential of α-cyano-4-hydroxyacetophenone. The murine macrophage cell line, RAW 264.7, serves as a robust and highly utilized model for studying inflammatory responses.[1][2] When stimulated with bacterial lipopolysaccharide (LPS), these cells initiate a signaling cascade that mimics key aspects of in vivo inflammation, including the release of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1]

This guide offers a series of validated, interlocking protocols designed to first establish a non-cytotoxic concentration range for the test compound and then systematically quantify its effects on key inflammatory mediators. Finally, it provides a method to probe the underlying molecular mechanism by examining the compound's influence on the expression of critical inflammatory proteins and signaling pathways. While 4-hydroxyacetophenone is noted for its antioxidant and anti-inflammatory properties, this guide provides the methodology to specifically characterize the biological activity of its α-cyano derivative.[3][4]

Experimental Rationale and Workflow

The overarching goal is to determine if α-cyano-4-hydroxyacetophenone can suppress the inflammatory response triggered by LPS in macrophages. The experimental design is sequential and self-validating.

  • Determine Cytotoxicity: It is imperative to first identify concentrations of the compound that do not harm the cells. Any observed decrease in inflammatory markers must be due to a specific anti-inflammatory effect, not simply because the cells are dying.[1] The MTT or similar cell viability assay is the gold standard for this initial screening.[5]

  • Quantify Primary Inflammatory Mediators: Once safe concentrations are established, their ability to inhibit the production of key inflammatory molecules is assessed. We will focus on:

    • Nitric Oxide (NO): A short-lived signaling molecule produced in large quantities by inducible nitric oxide synthase (iNOS) during inflammation. Its stable metabolite, nitrite, is easily measured using the Griess assay.[5][6][7]

    • Prostaglandin E2 (PGE2): A key lipid mediator of inflammation synthesized by the enzyme cyclooxygenase-2 (COX-2).[8]

    • Pro-inflammatory Cytokines (TNF-α, IL-6): These proteins are master regulators of the inflammatory response.[9][10] Their quantification is typically performed using Enzyme-Linked Immunosorbent Assays (ELISA).

  • Investigate the Molecular Mechanism: To understand how the compound works, we will examine its effect on the protein expression of iNOS and COX-2, the enzymes responsible for producing NO and prostaglandins. Furthermore, we will investigate the NF-κB signaling pathway, a central hub that controls the transcription of most pro-inflammatory genes.[6]

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Efficacy Screening cluster_2 Phase 3: Mechanistic Insight A RAW 264.7 Cell Culture B Protocol 1: Determine Cytotoxicity (MTT Assay) A->B C Establish Max Non-Toxic Concentration B->C D LPS Stimulation + Compound Treatment C->D Inform Dosing E Protocol 2: Measure Nitric Oxide (Griess Assay) D->E F Protocol 3: Measure Cytokines/PGE2 (ELISA) D->F G LPS Stimulation + Compound Treatment (Time Course) E->G Confirm Activity F->G Confirm Activity H Protocol 4: Western Blot Analysis (iNOS, COX-2, p-IκBα) G->H I Elucidate Mechanism of Action H->I

Caption: Overall experimental workflow for assessing anti-inflammatory activity.

Protocol 1: Assessment of Compound Cytotoxicity via MTT Assay

Rationale: The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells. This protocol is essential for determining the sub-cytotoxic concentrations of α-cyano-4-hydroxyacetophenone to be used in subsequent anti-inflammatory assays.[1]

Materials:

  • RAW 264.7 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • α-cyano-4-hydroxyacetophenone (stock solution in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of α-cyano-4-hydroxyacetophenone in culture medium. The final concentration of DMSO in the medium should not exceed 0.1% to avoid solvent toxicity.

  • Remove the old medium from the cells and add 100 µL of medium containing the various concentrations of the compound (e.g., 1, 5, 10, 25, 50, 100 µM). Include a "vehicle control" well containing medium with 0.1% DMSO and a "cells only" control.

  • Incubate the plate for 24 hours at 37°C with 5% CO₂.

  • MTT Addition: After the incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 540 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control group:

    • Cell Viability (%) = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

Concentration (µM) Absorbance (570 nm) Cell Viability (%)
Vehicle Control (0.1% DMSO)1.25100%
11.2398.4%
51.26100.8%
101.2196.8%
251.1894.4%
500.8568.0%
1000.3124.8%
Table 1: Example data for cytotoxicity of α-cyano-4-hydroxyacetophenone. Concentrations showing >90% viability (e.g., up to 25 µM) should be used for subsequent experiments.

Protocol 2: Measurement of Nitric Oxide (NO) Production via Griess Assay

Rationale: In macrophages, LPS stimulation potently induces the expression of iNOS, which produces large amounts of NO.[7] The Griess assay is a simple and sensitive colorimetric method to measure nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO in cell culture supernatant.[1]

Materials:

  • RAW 264.7 cells and complete medium

  • Lipopolysaccharide (LPS) from E. coli (1 µg/mL working solution)

  • α-cyano-4-hydroxyacetophenone at non-toxic concentrations

  • Griess Reagent (typically a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard solution

  • 24-well or 96-well cell culture plates

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well. Allow them to adhere overnight.

  • Pre-treatment: Remove the medium and pre-treat the cells for 1 hour with 500 µL of medium containing various non-toxic concentrations of α-cyano-4-hydroxyacetophenone.

  • LPS Stimulation: After pre-treatment, add LPS to a final concentration of 1 µg/mL to all wells except the negative control group.

  • Controls:

    • Negative Control: Cells with medium only (no compound, no LPS).

    • Positive Control: Cells with medium + 1 µg/mL LPS.

    • Vehicle Control: Cells with medium + 0.1% DMSO + 1 µg/mL LPS.

  • Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.

  • Nitrite Standard Curve: Prepare a standard curve using sodium nitrite (e.g., 0-100 µM) in culture medium.

  • Griess Reaction: Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate. Add 50 µL of Griess reagent to each well.

  • Incubation and Measurement: Incubate at room temperature for 10-15 minutes in the dark. Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration in each sample by interpolating from the sodium nitrite standard curve. The percentage of inhibition is calculated as:

    • % Inhibition = [1 - (NO in Treated Group / NO in LPS Control Group)] x 100

Protocol 3: Quantification of Pro-inflammatory Cytokines (TNF-α, IL-6) and PGE2 by ELISA

Rationale: ELISA (Enzyme-Linked Immunosorbent Assay) is a highly specific and sensitive technique used to quantify the concentration of secreted proteins like TNF-α and IL-6, and the lipid mediator PGE2, in the cell culture supernatant.[9][11]

Materials:

  • Supernatants collected from the same experiment as the Griess Assay (Protocol 2).

  • Commercially available ELISA kits for mouse TNF-α, IL-6, and PGE2.

  • Plate reader capable of reading absorbance at the wavelength specified by the kit (usually 450 nm).

Step-by-Step Methodology:

  • Follow Kit Instructions: Perform the ELISA according to the manufacturer's specific protocol. The general principle involves the following steps:

  • Coating: A plate is pre-coated with a capture antibody specific for the target molecule (e.g., anti-TNF-α).

  • Sample Addition: Supernatants from your experimental wells are added to the plate. The target molecule, if present, binds to the capture antibody.

  • Detection Antibody: A second, biotinylated detection antibody is added, which binds to a different epitope on the target molecule.

  • Enzyme Conjugate: Streptavidin conjugated to an enzyme (like horseradish peroxidase, HRP) is added. Streptavidin binds strongly to biotin.

  • Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme into a colored product.

  • Stop Solution & Measurement: The reaction is stopped, and the absorbance is measured. The intensity of the color is directly proportional to the concentration of the target molecule in the sample.

  • Data Analysis: Generate a standard curve using the provided standards. Calculate the concentration of TNF-α, IL-6, or PGE2 in your samples from this curve.

Treatment NO Production (µM) PGE2 (pg/mL) TNF-α (pg/mL) IL-6 (pg/mL)
Control (No LPS)< 1.0< 50< 20< 20
LPS (1 µg/mL)45.2 ± 3.12540 ± 1503100 ± 2101850 ± 130
LPS + Cmpd (5 µM)30.1 ± 2.51850 ± 1102200 ± 1501200 ± 90
LPS + Cmpd (10 µM)18.5 ± 1.91100 ± 951450 ± 120750 ± 60
LPS + Cmpd (25 µM)8.2 ± 1.1450 ± 50600 ± 70310 ± 45
Table 2: Example data summary for the effect of α-cyano-4-hydroxyacetophenone (Cmpd) on inflammatory mediators.

Protocol 4: Western Blot Analysis for Mechanistic Insights

Rationale: Western blotting allows for the semi-quantitative analysis of specific protein levels. By examining the expression of iNOS and COX-2, we can confirm if the reduction in NO and PGE2 is due to decreased synthesis of these enzymes. Furthermore, analyzing the phosphorylation status of IκBα (p-IκBα), an inhibitory protein in the NF-κB pathway, can reveal if the compound acts upstream to block this critical inflammatory signaling cascade.[1][6]

G cluster_nucleus Gene Transcription LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα - NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα pIkBa p-IκBα (Degraded) IkBa_NFkB->pIkBa NFkB NF-κB (Active) IkBa_NFkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Compound α-cyano-4- hydroxyacetophenone Compound->IKK Inhibits?

Caption: Hypothesized mechanism targeting the NF-κB signaling pathway.

Materials:

  • RAW 264.7 cells and 6-well plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels, running and transfer buffers

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-iNOS, anti-COX-2, anti-p-IκBα, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Step-by-Step Methodology:

  • Cell Treatment: Seed RAW 264.7 cells in 6-well plates (1 x 10⁶ cells/well). After overnight adherence, pre-treat with the compound for 1 hour, then stimulate with LPS (1 µg/mL).

    • For p-IκBα: A short LPS stimulation time (e.g., 30 minutes) is required.

    • For iNOS and COX-2: A longer stimulation time (e.g., 24 hours) is needed.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at high speed to pellet cell debris. Collect the supernatant containing the total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

  • SDS-PAGE: Normalize all samples to the same protein concentration. Denature the proteins by boiling in Laemmli sample buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate them by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensity using densitometry software. Normalize the expression of target proteins to a loading control like β-actin. For signaling proteins, compare the ratio of the phosphorylated form to the total form.

References

  • Fitriani, Y., et al. (2022). In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. Research in Pharmaceutical Sciences. [Link]

  • Lv, H., et al. (2021). Guidelines for anti‐inflammatory assays in RAW264.7 cells. Food Science & Nutrition. [Link]

  • Zhang, T., et al. (2021). LPS-Induced RAW 264.7 Activation. Bio-protocol. [Link]

  • Marín-Bivens, C.L., et al. (2022). Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. International Journal of Molecular Sciences. [Link]

  • Kim, B.O., et al. (2021). Anti-inflammatory effects of Fritillaria thunbergii Miquel extracts in LPS-stimulated murine macrophage RAW 264.7 cells. Experimental and Therapeutic Medicine. [Link]

  • Pratama, M.I., et al. (2021). The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell Viability. Jurnal Kedokteran Brawijaya. [Link]

  • Wang, C.Z., et al. (2014). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Journal of Medicinal Food. [Link]

  • Lee, J.Y., et al. (2021). Anti-inflammatory Effects in LPS-treated RAW 264.7 Cells and the Influences on Drug Metabolizing Enzyme Activities by the Traditional Herbal Formulas, Yongdamsagan-Tang and Paljung-san. Journal of Korean Medicine. [Link]

  • Wang, Y., et al. (2021). Selected lactobacilli strains inhibit inflammation in LPS-induced RAW264.7 macrophages by suppressing the TLR4-mediated NF-κB and MAPKs activation. Food Science and Technology. [Link]

  • Guo, Q., et al. (2024). 4-Hydroxyacetophenone is an Antipigmentation Reagent via Inhibiting Tyrosinase Activity. ACS Omega. [Link]

  • Zhang, L., et al. (2016). Bioactivity Focus of α-Cyano-4-hydroxycinnamic acid (CHCA) Leads to Effective Multifunctional Aldose Reductase Inhibitors. Scientific Reports. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2019). SYNTHESIS AND EVALUATION OF NOVEL α-CYANO-N-(4-HYDROXYPHENYL) CINNAMAMIDES FOR ANTIOXIDANT, ANTI-INFLAMMATORY ACTIVITIES: IN-SILICO PREDICTION OF DRUG LIKENESS PROPERTIES. IJPSR. [Link]

  • Morais, R., et al. (2024). Anti-Inflammatory Activity of Cyanobacteria Pigment Extracts: Physiological Free Radical Scavenging and Modulation of iNOS and LOX Activity. Marine Drugs. [Link]

  • Calori, I.R., et al. (2022). Targeted cancer therapy using alpha-cyano-4-hydroxycinnamic acid as a novel vector molecule: A proof-of-concept study. ResearchGate. [Link]

  • Navarrete-Vázquez, G., et al. (2022). Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis. Pharmaceuticals. [Link]

Sources

Application

Application Notes &amp; Protocols for 3-(4-Hydroxyphenyl)-3-oxopropanenitrile in Organic Synthesis

Authored by: A Senior Application Scientist Foreword: Unlocking Synthetic Versatility Welcome to a comprehensive guide on the application of 3-(4-Hydroxyphenyl)-3-oxopropanenitrile, also known as 4-hydroxybenzoylacetonit...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Foreword: Unlocking Synthetic Versatility

Welcome to a comprehensive guide on the application of 3-(4-Hydroxyphenyl)-3-oxopropanenitrile, also known as 4-hydroxybenzoylacetonitrile. This document is crafted for researchers, medicinal chemists, and professionals in drug development who seek to leverage this versatile intermediate. Within its structure lie multiple reactive centers—an active methylene group, a nitrile, a ketone, and a phenolic hydroxyl—making it a powerful building block for a diverse array of complex molecules, particularly heterocyclic scaffolds of high medicinal value.[1] This guide moves beyond simple procedural lists to explain the why behind the how, grounding every protocol in established chemical principles and providing the insights needed for successful, reproducible synthesis.

Compound Profile and Strategic Importance

3-(4-Hydroxyphenyl)-3-oxopropanenitrile is a crystalline solid whose strategic value in synthesis stems from the orthogonal reactivity of its functional groups. The active methylene group, flanked by two electron-withdrawing groups (ketone and nitrile), is readily deprotonated to form a nucleophilic carbanion, initiating numerous condensation and addition reactions.

Property Value Source
CAS Number 70591-87-6[2]
Molecular Formula C₉H₇NO₂[2]
Molecular Weight 161.16 g/mol [2]
Appearance Powder or crystals
Storage Sealed in dry, 2-8°C[2]

The presence of the 4-hydroxyphenyl moiety is particularly significant, as this phenolic group is a common feature in numerous biologically active compounds and approved pharmaceuticals, contributing to target binding through hydrogen bonding and offering a site for further chemical modification.[3]

Core Synthetic Applications: Heterocycle Construction

The true power of 3-(4-hydroxyphenyl)-3-oxopropanenitrile is most evident in multicomponent reactions (MCRs) that efficiently construct complex heterocyclic systems in a single pot. These reactions are prized for their atom economy and ability to rapidly generate libraries of compounds for screening.

The Gewald Aminothiophene Synthesis

The Gewald reaction is a cornerstone of thiophene chemistry, enabling the one-pot synthesis of highly substituted 2-aminothiophenes.[4][5][6][7] These scaffolds are prevalent in compounds with a wide range of biological activities, including anti-inflammatory and antiviral properties.[8]

Causality of the Mechanism: The reaction is initiated by a Knoevenagel condensation between a carbonyl compound (an aldehyde or ketone) and the active methylene group of 3-(4-hydroxyphenyl)-3-oxopropanenitrile.[4][8] This step is base-catalyzed and forms a stable α,β-unsaturated nitrile intermediate. The choice of base (often a secondary amine like morpholine or piperidine) is critical; it must be strong enough to facilitate the initial condensation but not so strong as to cause unwanted side reactions. Elemental sulfur is then added to the activated double bond, followed by an intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.[4]

Gewald_Mechanism Gewald Aminothiophene Synthesis Workflow Start Reactants: - 3-(4-Hydroxyphenyl)-3-oxopropanenitrile - Aldehyde/Ketone (R1, R2) - Elemental Sulfur (S8) - Base (e.g., Morpholine) Step1 Knoevenagel Condensation (Base-Catalyzed) Start->Step1 Intermediate1 α,β-Unsaturated Nitrile (Stable Intermediate) Step1->Intermediate1 Step2 Michael Addition of Sulfur Intermediate1->Step2 Intermediate2 Thiolate Intermediate Step2->Intermediate2 Step3 Intramolecular Cyclization & Tautomerization Intermediate2->Step3 Product 2-Aminothiophene Derivative Step3->Product

Caption: Workflow for the Gewald Aminothiophene Synthesis.

The Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a classic multi-component reaction used to produce 1,4-dihydropyridines (1,4-DHPs), a class of compounds famous for their application as calcium channel blockers in treating hypertension (e.g., Nifedipine, Amlodipine).[9][10][11] The reaction traditionally involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia.[11] Our intermediate, a β-ketonitrile, serves as a potent alternative to one of the β-ketoester components.

Causality of the Mechanism: The synthesis proceeds through two parallel pathways that converge. First, a Knoevenagel condensation occurs between the aldehyde and one equivalent of the β-dicarbonyl compound (here, 3-(4-hydroxyphenyl)-3-oxopropanenitrile).[10] Concurrently, the second equivalent of a β-dicarbonyl compound (e.g., ethyl acetoacetate) reacts with ammonia to form a reactive enamine.[10] These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to form the 1,4-DHP ring.[10] The resulting dihydropyridine can often be oxidized to the corresponding aromatic pyridine, driven by the gain in aromatic stability.[11]

Hantzsch_Synthesis Hantzsch Dihydropyridine Synthesis Logic Aldehyde Aldehyde (R-CHO) Knoevenagel_Product Knoevenagel Adduct (α,β-Unsaturated Ketone) Aldehyde->Knoevenagel_Product Ketonitrile 3-(4-Hydroxyphenyl) -3-oxopropanenitrile Ketonitrile->Knoevenagel_Product Ketoester β-Ketoester (e.g., Ethyl Acetoacetate) Enamine Enamine Intermediate Ketoester->Enamine Ammonia Ammonia (NH3) Ammonia->Enamine Michael_Adduct Michael Addition Product Knoevenagel_Product->Michael_Adduct Michael Acceptor Enamine->Michael_Adduct Michael Donor Cyclization Cyclization & Dehydration Michael_Adduct->Cyclization DHP_Product 1,4-Dihydropyridine (1,4-DHP) Cyclization->DHP_Product Oxidation Oxidation (Optional) DHP_Product->Oxidation Pyridine_Product Pyridine Derivative Oxidation->Pyridine_Product

Caption: Logical flow of the Hantzsch Dihydropyridine Synthesis.

Synthesis of Flavonoids and Chalcone Intermediates

Flavonoids are a large class of natural products possessing a C6-C3-C6 carbon framework and are known for a wide range of biological activities.[12] The synthesis of many flavonoids, particularly flavones, begins with the creation of a chalcone intermediate. Our title compound is an excellent precursor for this process.

Causality of the Mechanism: The synthesis starts with a base-catalyzed Claisen-Schmidt condensation between an aromatic aldehyde and the active methylene group of 3-(4-hydroxyphenyl)-3-oxopropanenitrile.[12] This reaction forms a 2'-hydroxychalcone analogue. The choice of a strong base like NaOH or KOH in an alcoholic solvent is standard. This chalcone can then undergo oxidative cyclization to form the flavone core. A common and effective method for this is the Algar-Flynn-Oyamada reaction, which uses alkaline hydrogen peroxide.[13] This proceeds via epoxidation of the double bond followed by intramolecular rearrangement and cyclization.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and checkpoints. Adherence to stoichiometry, temperature control, and purification methods is paramount for success.

Protocol 1: Gewald Synthesis of a 2-Aminothiophene Derivative

This protocol details the synthesis of 2-amino-3-benzoyl-4-(4-hydroxyphenyl)-5-phenylthiophene.

Materials and Reagents:

ReagentM.W.AmountMoles
3-(4-Hydroxyphenyl)-3-oxopropanenitrile161.161.61 g10 mmol
Benzoin212.242.12 g10 mmol
Elemental Sulfur32.060.32 g10 mmol
Morpholine87.120.87 mL10 mmol
Ethanol-30 mL-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-(4-hydroxyphenyl)-3-oxopropanenitrile (1.61 g), benzoin (2.12 g), and ethanol (30 mL).

  • Stir the mixture at room temperature to achieve a homogenous suspension.

  • Add morpholine (0.87 mL) dropwise to the mixture. An exothermic reaction may be observed.

  • Add elemental sulfur (0.32 g) in one portion.

  • Heat the reaction mixture to reflux (approx. 78°C) and maintain for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexane:Ethyl Acetate).

  • After completion, cool the reaction mixture to room temperature. A solid precipitate should form.

  • Pour the mixture into 100 mL of ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration, washing thoroughly with cold water and then with a small amount of cold ethanol.

  • Dry the crude product in a vacuum oven at 50°C.

  • Purification: Recrystallize the crude solid from ethanol or purify by column chromatography on silica gel if necessary.

Safety: Conduct the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 2: Hantzsch-type Synthesis of a 1,4-Dihydropyridine Derivative

This protocol describes the synthesis of a highly functionalized 1,4-DHP incorporating the 4-hydroxyphenyl moiety.

Materials and Reagents:

ReagentM.W.AmountMoles
3-(4-Hydroxyphenyl)-3-oxopropanenitrile161.161.61 g10 mmol
Benzaldehyde106.121.06 mL10 mmol
Ethyl Acetoacetate130.141.26 mL10 mmol
Ammonium Acetate77.080.77 g10 mmol
Ethanol-25 mL-

Procedure:

  • In a 100 mL round-bottom flask, combine 3-(4-hydroxyphenyl)-3-oxopropanenitrile (1.61 g), benzaldehyde (1.06 mL), ethyl acetoacetate (1.26 mL), and ammonium acetate (0.77 g) in ethanol (25 mL).

  • Equip the flask with a reflux condenser and magnetic stirrer.

  • Heat the mixture to reflux and maintain for 4-6 hours. The solution may become yellow and heterogeneous.

  • Monitor the reaction via TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to promote precipitation.

  • Collect the resulting solid product by vacuum filtration.

  • Wash the filter cake with a small amount of ice-cold ethanol to remove soluble impurities.

  • Dry the product under vacuum to yield the 1,4-dihydropyridine derivative.

  • Purification: The product is often pure enough after filtration and washing. If required, recrystallization from hot ethanol can be performed.

Protocol_Workflow General Synthesis & Purification Workflow Start Combine Reactants & Solvent Reaction Heat to Reflux (Monitor by TLC) Start->Reaction Workup Cool & Precipitate (e.g., Ice Bath / Add Water) Reaction->Workup Filtration Vacuum Filtration & Wash Solid Workup->Filtration Drying Dry Crude Product (Vacuum Oven) Filtration->Drying Purification Purification Step (Recrystallization or Chromatography) Drying->Purification Analysis Characterization (NMR, IR, MS) Purification->Analysis

Caption: A generalized workflow for synthesis and purification.

Summary of Applications and Yields

The versatility of 3-(4-hydroxyphenyl)-3-oxopropanenitrile allows for its use in various synthetic strategies. The following table summarizes typical outcomes for the discussed reactions, though specific yields are highly substrate-dependent.

Reaction TypeKey ReagentsProduct ScaffoldTypical Yield RangeMedicinal Importance
Gewald Synthesis Aldehyde/Ketone, Sulfur, Base2-Aminothiophene60-95%Antiviral, Anti-inflammatory, Kinase Inhibitors
Hantzsch Synthesis Aldehyde, β-Ketoester, NH₄OAc1,4-Dihydropyridine70-90%Calcium Channel Blockers, Antihypertensives[9]
Claisen-Schmidt Aromatic Aldehyde, BaseChalcone75-95%Precursor to Flavonoids, Antimicrobial, Anticancer
Thorpe-Ziegler Type Base (intramolecular potential)β-EnaminonitrileVariesC-C bond formation, cyclic ketone synthesis[14][15][16][17]

Conclusion and Future Outlook

3-(4-Hydroxyphenyl)-3-oxopropanenitrile has firmly established itself as a high-value, versatile intermediate in modern organic synthesis. Its ability to participate in robust and efficient multicomponent reactions like the Gewald and Hantzsch syntheses makes it an indispensable tool for generating libraries of medicinally relevant heterocyclic compounds. The protocols and mechanistic insights provided herein serve as a foundation for researchers to not only replicate these transformations but also to innovate and develop novel synthetic pathways. Future applications will likely focus on its incorporation into more complex natural product syntheses, the development of asymmetric variants of these reactions, and its use in creating novel materials and functional dyes.

References

  • Thorpe reaction - Grokipedia.
  • Thorpe reaction - Wikipedia. [Link]

  • Thorpe Reaction. Merck Index.
  • Learning from the Hantzsch synthesis. American Chemical Society.
  • Flavonoids And Their Synthetic Derivatives, Chemistry and Biological Applications - A Review. IRE Journals. [Link]

  • Gewald reaction - Wikipedia. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. [Link]

  • Synthesis of substituted 3-hydroxy flavones for antioxidant and antimicrobial activity. ResearchGate. [Link]

  • Thorpe-Ziegler Reaction. Chem-Station. [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. National Center for Biotechnology Information. [Link]

  • Hantzsch pyridine synthesis - Wikipedia. [Link]

  • Stereoselective Synthesis of Flavonoids: A Brief Overview. MDPI. [Link]

  • Synthesis of substituted 3-hydroxy flavones for antioxidant and antimicrobial activity. SciSpace. [Link]

  • Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques. MDPI. [Link]

  • Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. MDPI. [Link]

  • The Gewald multicomponent reaction. National Center for Biotechnology Information. [Link]

  • Synthesis of 3-amino-4-hydroxyphenyl-propionitrile. PrepChem. [Link]

  • Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile.
  • Method for preparing 4-hydroxyphenylacetic acid.
  • Hantzsch pyridine synthesis. SciSpace. [Link]

  • Preparation method for high-purity 4-fluorobenzoylacetonitrile.
  • Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation. MDPI. [Link]

  • Synthesis of biologically active heterocyclic compounds from β- diketones. ACG Publications. [Link]

  • Process for the preparation of p-hydroxybenzonitrile.
  • ISOLATION OF 3-(4-HYDROXYPHENYL) METHYLPROPENOATE AND BIOACTIVITY EVALUATION OF GOMPHRENA CELOSIOIDES EXTRACTS. ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl) Benzamide and its 3-O-Derivatives. Pakistan Journal of Chemistry. [Link]

  • A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. [Link]

  • SYNTHESIS OF SOME HETEROCYCLIC COMPOUNDS DERIVED FROM CHALCONES. TSI Journals. [Link]

  • A Short Review on Structures and Synthesis of some Heterocyclic Compounds. Asian Journal of Research in Chemistry. [Link]

  • An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide. Beilstein Journal of Organic Chemistry. [Link]

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Method

Application Note &amp; Protocol: A Comprehensive Guide to Assessing the Tyrosinase Inhibitory Activity of α-Cyano-4-hydroxyacetophenone

Introduction Tyrosinase (EC 1.14.18.1) is a copper-containing metalloenzyme that plays a pivotal, rate-limiting role in the biosynthesis of melanin, the primary pigment responsible for coloration in skin, hair, and eyes....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Tyrosinase (EC 1.14.18.1) is a copper-containing metalloenzyme that plays a pivotal, rate-limiting role in the biosynthesis of melanin, the primary pigment responsible for coloration in skin, hair, and eyes.[1][2][3] This enzymatic pathway involves the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[3][4] While essential for photoprotection, the overproduction and accumulation of melanin, driven by excessive tyrosinase activity, can lead to various hyperpigmentation disorders, including melasma, age spots, and post-inflammatory hyperpigmentation.[2][3][5] Consequently, the identification and characterization of potent tyrosinase inhibitors is a subject of intense research in the pharmaceutical and cosmetic industries for developing skin-lightening agents and treatments for pigmentation-related conditions.[1][6]

α-Cyano-4-hydroxyacetophenone is a synthetic compound whose structure suggests significant potential as a tyrosinase inhibitor. Its 4-hydroxyacetophenone backbone is a known inhibitor scaffold.[6] The phenolic hydroxyl group can act as a binding substrate for the enzyme's active site, while the ketone group is particularly effective at chelating the essential copper ions within the catalytic core.[7][8] The addition of an α-cyano group may further enhance its inhibitory potential by increasing its interaction with active site residues.[9]

This document provides a detailed, validated protocol for assessing the tyrosinase inhibitory activity of α-cyano-4-hydroxyacetophenone. It covers the spectrophotometric assay based on L-DOPA oxidation, comprehensive data analysis for determining the half-maximal inhibitory concentration (IC50), and kinetic studies to elucidate the mechanism of inhibition.

Principle of the Assay: Monitoring Dopachrome Formation

The most widely adopted method for measuring the diphenolase activity of tyrosinase is the L-DOPA oxidation assay.[1][10] This colorimetric method relies on the enzymatic conversion of L-DOPA into dopaquinone. Dopaquinone is a highly reactive intermediate that spontaneously cyclizes and undergoes further non-enzymatic reactions to form a stable, orange-to-red colored product called dopachrome.[1][4]

The rate of dopachrome formation, which exhibits a maximum absorbance at approximately 475 nm, is directly proportional to the activity of the tyrosinase enzyme.[1][2][10] In the presence of an inhibitor like α-cyano-4-hydroxyacetophenone, the rate of this reaction is attenuated. By measuring the decrease in the rate of dopachrome formation, the potency of the inhibitor can be accurately quantified.

Proposed Mechanism of Inhibition

The structural motifs of α-cyano-4-hydroxyacetophenone suggest a multi-faceted inhibitory mechanism. The phenolic hydroxyl and adjacent ketone groups can form a bidentate ligand that chelates the two copper ions (CuA and CuB) in the active site of tyrosinase, effectively inactivating the enzyme. This mode of action is similar to that of well-known inhibitors like kojic acid.[7] Additionally, the phenolic structure may act as a competitive substrate, binding to the active site but not undergoing productive catalysis.

Caption: Proposed chelation of copper ions by the inhibitor.

Materials, Reagents, and Equipment

Reagents
  • Mushroom Tyrosinase (EC 1.14.18.1, ≥1000 units/mg solid) (Sigma-Aldrich or equivalent)

  • L-3,4-dihydroxyphenylalanine (L-DOPA) (Sigma-Aldrich or equivalent)

  • α-Cyano-4-hydroxyacetophenone (Test Compound)

  • Kojic Acid (Positive Control) (Sigma-Aldrich or equivalent)[2]

  • Sodium Phosphate, Monobasic (NaH₂PO₄)

  • Sodium Phosphate, Dibasic (Na₂HPO₄)

  • Dimethyl Sulfoxide (DMSO), ACS Grade

  • Deionized Water (ddH₂O)

Equipment
  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of absorbance measurements at 475 nm (kinetic mode preferred)

  • Multichannel and single-channel precision pipettes (2-20 µL, 20-200 µL, 100-1000 µL)

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Ice bucket

Experimental Protocol

This protocol is optimized for a 96-well microplate format with a final assay volume of 200 µL per well.

Preparation of Reagents
  • Phosphate Buffer (100 mM, pH 6.8): Prepare a 100 mM solution of sodium phosphate. Adjust the pH to 6.8 by titrating with 100 mM solutions of monobasic and dibasic sodium phosphate. This buffer is used for all subsequent dilutions unless specified otherwise.[2]

  • Mushroom Tyrosinase Solution (100 units/mL): Prepare a stock solution of mushroom tyrosinase in ice-cold phosphate buffer. Aliquot and store at -20°C for long-term use. On the day of the experiment, thaw an aliquot on ice and dilute to a working concentration of 100 units/mL with cold phosphate buffer. Always keep the enzyme solution on ice.[2]

  • L-DOPA Solution (10 mM): Dissolve L-DOPA in phosphate buffer to a final concentration of 10 mM. Crucial: Prepare this solution fresh immediately before use, as L-DOPA is susceptible to auto-oxidation, which can lead to high background absorbance.[1][2] Protect the solution from light.

  • Test Compound Stock Solution (10 mM): Dissolve α-cyano-4-hydroxyacetophenone in 100% DMSO to a final concentration of 10 mM.

  • Positive Control Stock Solution (2 mM): Dissolve Kojic Acid in phosphate buffer or DMSO to a stock concentration of 2 mM.[2]

  • Working Solutions: Prepare serial dilutions of the test compound and positive control in phosphate buffer. It is critical to ensure the final concentration of DMSO in the assay wells does not exceed 1-2%, as higher concentrations can inhibit enzyme activity.[2] Prepare a corresponding vehicle control containing the same final concentration of DMSO.

Assay Procedure

G start Start: Prepare Reagents plate_setup 1. Set up 96-well plate: Add Buffer, Inhibitor/Vehicle, and Enzyme start->plate_setup pre_incubation 2. Pre-incubate at 25°C for 10 minutes plate_setup->pre_incubation reaction_init 3. Initiate reaction by adding 10 mM L-DOPA solution (40 µL) pre_incubation->reaction_init measurement 4. Measure absorbance at 475 nm (Kinetic or Endpoint) reaction_init->measurement data_analysis 5. Calculate % Inhibition and IC50 measurement->data_analysis end End data_analysis->end

Caption: General workflow for the tyrosinase inhibition assay.

  • Plate Setup: Add reagents to the wells of a 96-well plate according to the layout in Table 1. Perform all additions in triplicate.

    • Test Wells: 20 µL of test compound dilution + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.

    • Test Blank Wells: 20 µL of test compound dilution + 140 µL of phosphate buffer (no enzyme). This corrects for any absorbance from the test compound itself.

    • Control (Enzyme Activity) Wells: 20 µL of vehicle (e.g., DMSO in buffer) + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.[2]

    • Control Blank Wells: 20 µL of vehicle + 140 µL of phosphate buffer (no enzyme).

    • Positive Control Wells: 20 µL of Kojic acid dilution + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.[2]

  • Pre-incubation: Gently tap the plate to mix the contents. Pre-incubate the plate at 25°C for 10 minutes. This allows the inhibitor to interact with the enzyme before the substrate is introduced.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 40 µL of the freshly prepared 10 mM L-DOPA solution to all wells. The final volume in each well will be 200 µL.[1][2]

  • Absorbance Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 475 nm.

    • Kinetic Assay (Recommended): Take readings every 60 seconds for 15-20 minutes. The initial linear rate of the reaction (V₀) is used for calculations.

    • Endpoint Assay: Incubate the plate at 25°C for a fixed time (e.g., 20 minutes) and then measure the final absorbance.[11]

Table 1: 96-Well Plate Layout Example
Well1-34-67-910-12
A Control (E)Test Cmpd 1Test Cmpd 5Pos. Control 1
B Control Blank (Eb)Test Blank 1Test Blank 5Pos. Ctrl Blank 1
C Control (E)Test Cmpd 2Test Cmpd 6Pos. Control 2
D Control Blank (Eb)Test Blank 2Test Blank 6Pos. Ctrl Blank 2
E Control (E)Test Cmpd 3Test Cmpd 7Pos. Control 3
F Control Blank (Eb)Test Blank 3Test Blank 7Pos. Ctrl Blank 3
G Control (E)Test Cmpd 4Test Cmpd 8Pos. Control 4
H Control Blank (Eb)Test Blank 4Test Blank 8Pos. Ctrl Blank 4

Data Analysis and Interpretation

Calculation of Percent Inhibition

First, correct the absorbance readings by subtracting the blank readings from their corresponding test readings. For kinetic data, determine the reaction rate (V₀) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

The percentage of tyrosinase inhibition is calculated using the following formula:

% Inhibition = [ (V₀_control - V₀_sample) / V₀_control ] x 100

Where:

  • V₀_control is the rate of reaction of the control (enzyme + vehicle).

  • V₀_sample is the rate of reaction in the presence of the test compound or positive control.

IC₅₀ Value Determination

The IC₅₀ value is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

  • Calculate the % Inhibition for each concentration of α-cyano-4-hydroxyacetophenone.

  • Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • Use non-linear regression analysis with a sigmoidal dose-response (variable slope) equation to fit the curve and determine the IC₅₀ value. This can be performed using software such as GraphPad Prism or Origin.[1]

Table 2: Quantitative Data Summary (Example)
ParameterValueReference Compound
Enzyme SourceMushroom (Agaricus bisporus)N/A
SubstrateL-DOPAN/A
Wavelength475 nmN/A
Assay pH6.8N/A
Assay Temperature25°CN/A
Expected IC₅₀ for Kojic Acid~15-20 µMKojic Acid
Test Compoundα-Cyano-4-hydroxyacetophenoneN/A
Kinetic Analysis: Elucidating the Inhibition Mechanism

To understand how α-cyano-4-hydroxyacetophenone inhibits tyrosinase, a kinetic analysis is essential. This involves measuring the reaction rates at various substrate (L-DOPA) concentrations in the absence and presence of different fixed concentrations of the inhibitor.

  • Procedure: Perform the assay as described above, but for each inhibitor concentration (including 0 µM), vary the final L-DOPA concentration (e.g., 0.125, 0.25, 0.5, 1.0, 2.0 mM).

  • Data Plotting: Plot the data using a Lineweaver-Burk (double reciprocal) plot, where 1/V₀ (Y-axis) is plotted against 1/[S] (X-axis), with [S] being the L-DOPA concentration.[12]

  • Interpretation: The pattern of the lines reveals the type of inhibition[12][13]:

    • Competitive: Lines intersect on the Y-axis (Vmax is unchanged, apparent Km increases).

    • Non-competitive: Lines intersect on the X-axis (Vmax decreases, Km is unchanged).

    • Uncompetitive: Lines are parallel (both Vmax and Km decrease).

    • Mixed: Lines intersect in the second or third quadrant, off the axes (both Vmax and Km are affected).[13][14]

Given the structure of α-cyano-4-hydroxyacetophenone, a mixed-type or competitive inhibition is the most likely mechanism.[7]

Trustworthiness and Self-Validation

  • Positive Control: The inclusion of Kojic acid, a well-characterized tyrosinase inhibitor, is mandatory for validating the assay's performance. The calculated IC₅₀ for Kojic acid should fall within the expected literature range, confirming that the assay conditions are optimal.[2]

  • Linearity: For kinetic analysis, ensure that the initial reaction rates are determined from the linear phase of the reaction progress curve. Substrate depletion or product inhibition can cause non-linearity over time.

  • Solvent Effects: Always run a vehicle control with the highest concentration of DMSO used in the assay to ensure the solvent itself does not significantly impact enzyme activity. The final DMSO concentration should ideally be kept at ≤1%.[1][2]

  • Reproducibility: All experiments should be conducted in triplicate, and results should be reported as mean ± standard deviation (SD). The entire experiment should be repeated on at least two separate occasions to ensure reproducibility.

References

  • Title: A stopped spectrophotometric assay for the dopa oxidase activity of tyrosinase Source: PubMed URL: [Link]

  • Title: The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors Source: PMC (PubMed Central) URL: [Link]

  • Title: Kinetics Analysis of Tyrosinase Source: Adam Cap URL: [Link]

  • Title: On the interpretation of tyrosinase inhibition kinetics Source: Taylor & Francis Online URL: [Link]

  • Title: Can anyone suggest an easy spectrometric assay using L-dopa for tyrosinase activity? Source: ResearchGate URL: [Link]

  • Title: Mechanism and kinetics of tyrosinase inhibition by glycolic acid: a study using conventional spectroscopy methods and hydrogen/deuterium exchange coupling with mass spectrometry Source: Royal Society of Chemistry URL: [Link]

  • Title: Kinetics of Mushroom Tyrosinase Inhibition by Quercetin Source: CORE URL: [Link]

  • Title: Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications Source: PMC (PubMed Central) URL: [Link]

  • Title: Dopa Oxidation and Tyrosine Oxygenation by Human Melanoma Tyrosinase Source: Acta Dermato-Venereologica URL: [Link]

  • Title: 4-Hydroxyacetophenone is an Antipigmentation Reagent via Inhibiting Tryrosinase Activity Source: ACS Omega URL: [Link]

  • Title: Tyrosinase Inhibition Assay Source: Active Concepts URL: [Link]

  • Title: Purification of Tyrosinase from Edible mushroom Source: ResearchGate URL: [Link]

  • Title: 3.4. Mushroom Tyrosinase Inhibitory Assay Source: Bio-protocol URL: [Link]

  • Title: A type of phenolic compound, hydroxyacetophenone: tyrosinase inhibition mechanism evaluation by application of biochemical assay and computational molecular dynamics Source: ResearchGate URL: [Link]

  • Title: Tyrosinase Inhibitor Assay Kit Source: Attogene URL: [Link]

  • Title: Mushroom tyrosinase inhibitory activity and major fatty acid constituents of Amazonian native flora oils Source: SciELO URL: [Link]

  • Title: Hydroxyketone Tyrosinase Inhibitors: Mechanism of Action, Applications and Perspectives in Depigmentation and Melanoma Therapy Source: PMC (PubMed Central) URL: [Link]

  • Title: Understanding the Molecular Mechanism of Phytoconstituents as Tyrosinase Inhibitors for Treatment of Hyperpigmentation Source: The Pharma Innovation URL: [Link]

  • Title: Development of a human tyrosinase activity inhibition assay using human melanoma cell lysate Source: ResearchGate URL: [Link]

  • Title: Hydroxyketone Tyrosinase Inhibitors: Mechanism of Action, Applications and Perspectives in Depigmentation and Melanoma Therapy Source: PubMed URL: [Link]

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Application

Application Notes &amp; Protocols: Investigating the Neuroprotective Potential of 3-(4-Hydroxyphenyl)-3-oxopropanenitrile In Vitro

Abstract This guide provides a comprehensive framework for the initial in vitro evaluation of 3-(4-Hydroxyphenyl)-3-oxopropanenitrile, a phenolic compound, for its potential neuroprotective activities. Phenolic compounds...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the initial in vitro evaluation of 3-(4-Hydroxyphenyl)-3-oxopropanenitrile, a phenolic compound, for its potential neuroprotective activities. Phenolic compounds are a well-documented class of molecules known for their antioxidant and anti-inflammatory properties, which are highly relevant in combating the cellular stress implicated in neurodegenerative diseases.[1][2] This document outlines a logical, tiered experimental approach designed for researchers in drug discovery and neuroscience. We detail protocols for establishing a neuronal cell culture model, inducing a relevant neurotoxic insult (oxidative stress), and subsequently quantifying the compound's efficacy through a panel of validated cell-based assays. The methodologies described herein measure key indicators of cell health, including metabolic viability, membrane integrity, intracellular oxidative stress, and apoptotic pathway activation. The causality behind each experimental choice is explained to provide a robust, self-validating system for generating reliable preliminary data.

Introduction: Scientific Rationale and Investigative Strategy

Neurodegenerative diseases such as Alzheimer's and Parkinson's are pathologically linked to chronic oxidative stress and neuroinflammation.[3] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, leads to damage of critical biomolecules, including lipids, proteins, and DNA, ultimately culminating in neuronal cell death.[3][4]

The compound 3-(4-Hydroxyphenyl)-3-oxopropanenitrile belongs to the broad class of phenolic compounds. Its structure, featuring a hydroxyl-substituted phenyl group, is characteristic of molecules known to act as potent antioxidants by scavenging free radicals and chelating transition metals.[1][5] Furthermore, many polyphenols can modulate key signaling pathways involved in cellular defense and inflammation, such as the NF-κB and Nrf2 pathways, thereby promoting neuronal survival.[2][6]

Given these characteristics, 3-(4-Hydroxyphenyl)-3-oxopropanenitrile is a candidate for neuroprotective drug discovery. This guide presents a strategic workflow to test this hypothesis in vitro. The core strategy involves:

  • Pre-treating a neuronal cell model with the test compound.

  • Inducing cellular damage with a well-characterized neurotoxin that mimics a disease-relevant stressor (e.g., oxidative stress).

  • Assessing the compound's ability to mitigate this damage across multiple biological endpoints.

This multi-assay approach provides a more holistic view of the compound's bioactivity than a single viability assay, offering preliminary insights into its potential mechanism of action.

Recommended In Vitro Models and Reagents

The selection of an appropriate cell model and neurotoxic stimulus is critical for the relevance of in vitro findings. We recommend a widely used and well-characterized human neuroblastoma cell line as a primary screening model.

  • Cellular Model:

    • SH-SY5Y (Human Neuroblastoma Cell Line): This cell line is a cornerstone of neurotoxicity and neuroprotection research.[7] Its human origin, ease of culture, and ability to be differentiated into a more mature, neuron-like phenotype make it an ideal system for initial screening.[7]

  • Neurotoxic Stimulus:

    • Hydrogen Peroxide (H₂O₂): H₂O₂ is a common agent used to induce oxidative stress-mediated cell death. It readily crosses cell membranes and generates highly reactive hydroxyl radicals, providing a direct and quantifiable model of oxidative damage relevant to neurodegeneration.[3][8]

  • Test Compound:

    • 3-(4-Hydroxyphenyl)-3-oxopropanenitrile: The compound should be of high purity (≥95%). It should be dissolved in a vehicle such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution, which is then diluted in culture medium to the final working concentrations. It is critical to ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤0.1%).

General Experimental Workflow

A successful investigation relies on a logical sequence of experimental steps. The following workflow provides a robust structure for assessing the neuroprotective effects of the test compound.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assessment cluster_controls Experimental Controls A Seed SH-SY5Y cells in 96-well plates B Allow cells to adhere (24 hours) A->B C Pre-treat with 3-(4-Hydroxyphenyl) -3-oxopropanenitrile (Varying Concentrations) B->C D Incubate (e.g., 2-4 hours) C->D E Induce Neurotoxicity (Add H₂O₂) D->E F Incubate (e.g., 24 hours) E->F G Cell Viability (MTT Assay) F->G H Cytotoxicity (LDH Assay) F->H I Oxidative Stress (ROS Assay) F->I J Apoptosis (Caspase-3/7 Assay) F->J Ctrl1 Vehicle Control (Cells + Medium + DMSO) Ctrl2 Toxin Control (Cells + H₂O₂ + DMSO) Ctrl3 Compound Control (Cells + Compound only)

Caption: General workflow for assessing neuroprotective potential.

Detailed Experimental Protocols

The following protocols are designed for a 96-well plate format, which is suitable for screening multiple concentrations of the test compound.

Protocol 1: Assessment of Cell Viability (MTT Assay)

Principle: The MTT assay is a colorimetric method for assessing metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to insoluble purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[10]

Materials:

  • SH-SY5Y cells

  • 96-well flat-bottom plates

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS)

  • 3-(4-Hydroxyphenyl)-3-oxopropanenitrile stock solution (in DMSO)

  • H₂O₂ solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[11]

  • Compound Pre-treatment: Prepare serial dilutions of the test compound in serum-free medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include a "vehicle control" (medium with DMSO at the same final concentration as the highest compound dose) and "toxin control" wells.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Toxin Addition: Add H₂O₂ to all wells except the "vehicle control" to achieve a final concentration previously determined to cause ~50% cell death (e.g., 100-300 µM; this must be optimized).

  • Incubation: Incubate for an additional 24 hours at 37°C.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing for the formation of purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals. Mix gently on an orbital shaker for 15 minutes.[10]

  • Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[10][12]

Protocol 2: Assessment of Cytotoxicity (LDH Release Assay)

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[13] The LDH assay quantitatively measures this released enzyme, providing a reliable indicator of cell lysis and cytotoxicity.[14][15]

Materials:

  • Supernatant from the experimental plate (from section 4.1, step 5, before MTT addition)

  • Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Thermo Fisher, or Abcam)

  • Lysis buffer (usually included in the kit, for "maximum LDH release" control)

  • Microplate reader (absorbance at ~490 nm)

Procedure:

  • Prepare Controls: Before the main assay, set up control wells:

    • Spontaneous LDH Release: Wells with untreated cells.

    • Maximum LDH Release: Wells with untreated cells, to which you will add the kit's Lysis Solution 45-60 minutes before collecting the supernatant.[14][16]

    • Background Control: Wells with medium only.

  • Collect Supernatant: After the 24-hour incubation with the toxin (as in step 5 of the MTT protocol), centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.[16]

  • Transfer Supernatant: Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well plate.

  • Perform Assay: Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions (typically 50 µL).[14]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add the Stop Solution provided in the kit to each well.

  • Measurement: Measure the absorbance at 490 nm within 1 hour.[16]

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

Principle: The 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) probe is a cell-permeable, non-fluorescent compound. Once inside the cell, it is deacetylated by cellular esterases to H2DCF. In the presence of ROS, H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[17][18] The fluorescence intensity is directly proportional to the level of intracellular ROS.[19]

Materials:

  • SH-SY5Y cells seeded in a black, clear-bottom 96-well plate

  • H2DCFDA probe (e.g., from Thermo Fisher Scientific)

  • Hank's Balanced Salt Solution (HBSS) or serum-free medium

  • Fluorescence microplate reader (Excitation/Emission ~495/525 nm)

  • Positive control for ROS generation (e.g., H₂O₂)

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with the test compound and H₂O₂ as described in steps 1-5 of the MTT protocol. The incubation time with H₂O₂ for ROS measurement is typically much shorter (e.g., 30-60 minutes), as ROS production is an early event.

  • Probe Loading: Remove the treatment medium and wash the cells once with warm PBS or HBSS.

  • Add 100 µL of H2DCFDA working solution (e.g., 10-20 µM in serum-free medium) to each well.

  • Incubation: Incubate the plate for 30-45 minutes at 37°C, protected from light.

  • Wash: Remove the H2DCFDA solution and wash the cells again with warm PBS or HBSS to remove any extracellular probe.

  • Measurement: Add 100 µL of PBS or HBSS to each well and immediately measure the fluorescence using a microplate reader with excitation at ~495 nm and emission at ~525 nm.

Protocol 4: Assessment of Apoptosis (Caspase-3/7 Activity Assay)

Principle: Caspases are a family of proteases that are critical executioners of apoptosis. Caspase-3 and Caspase-7 are key effector caspases. This assay uses a synthetic substrate containing the DEVD peptide sequence, which is recognized and cleaved by active caspase-3/7.[20][21] The cleavage releases a chromophore (pNA) or a fluorophore (AMC), which can be quantified spectrophotometrically or fluorometrically, respectively.[22]

Materials:

  • SH-SY5Y cells treated as described in steps 1-5 of the MTT protocol

  • Commercially available Caspase-3/7 Assay Kit (e.g., from Promega, Abcam, or R&D Systems)

  • Cell lysis buffer

  • Caspase substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorimetric)

  • Microplate reader (absorbance at 405 nm for colorimetric, Ex/Em ~350/450 nm for fluorimetric)

Procedure:

  • Cell Lysis: After the 24-hour treatment period, collect both adherent and floating cells. Centrifuge to pellet the cells, wash with PBS, and then lyse the cells using the lysis buffer provided in the kit. Incubate on ice for 10-15 minutes.[22]

  • Clarify Lysate: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.[22]

  • Protein Quantification (Optional but Recommended): Measure the protein concentration of each lysate using a BCA or Bradford assay to normalize caspase activity to the total protein amount.

  • Assay Reaction: Transfer 50 µL of each cell lysate to a new 96-well plate.

  • Add 50 µL of the reaction buffer containing the caspase substrate to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the absorbance (405 nm) or fluorescence (Ex/Em ~350/450 nm) using a microplate reader.

Data Analysis and Presentation

Calculations:

  • % Cell Viability (MTT Assay): % Viability = [(Abs_Sample - Abs_Blank) / (Abs_VehicleCtrl - Abs_Blank)] * 100

  • % Cytotoxicity (LDH Assay): % Cytotoxicity = [(Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100[23]

  • Relative ROS Levels: Fold Change = (Fluorescence_Sample / Fluorescence_VehicleCtrl)

  • Relative Caspase Activity: Fold Change = (Abs_Sample / Abs_VehicleCtrl) (or normalized to protein concentration)

Data Summary Table:

Concentration (µM)% Cell Viability (MTT)% Cytotoxicity (LDH)ROS Levels (Fold Change)Caspase-3/7 Activity (Fold Change)
Vehicle Control100 ± 5.20 ± 2.11.0 ± 0.11.0 ± 0.2
H₂O₂ Control48 ± 4.555 ± 6.03.5 ± 0.44.2 ± 0.5
Cmpd (1 µM) + H₂O₂55 ± 3.848 ± 5.13.1 ± 0.33.8 ± 0.4
Cmpd (10 µM) + H₂O₂72 ± 5.128 ± 4.22.2 ± 0.22.5 ± 0.3
Cmpd (50 µM) + H₂O₂89 ± 4.912 ± 3.51.4 ± 0.11.6 ± 0.2

(Note: Data shown are for illustrative purposes only.)

Putative Neuroprotective Signaling Pathways

Based on the known mechanisms of phenolic compounds, 3-(4-Hydroxyphenyl)-3-oxopropanenitrile may exert its neuroprotective effects through several interconnected pathways. The diagram below illustrates these potential mechanisms.

G Compound 3-(4-Hydroxyphenyl)- 3-oxopropanenitrile ROS Reactive Oxygen Species (ROS) Compound->ROS Scavenges Nrf2 Nrf2 Pathway Compound->Nrf2 Activates NFkB NF-κB Pathway Compound->NFkB Inhibits OxidativeStress Oxidative Stress (Lipid Peroxidation, DNA Damage) ROS->OxidativeStress ROS->NFkB Activates Mito Mitochondrial Dysfunction OxidativeStress->Mito Caspases Caspase Activation Mito->Caspases Apoptosis Apoptosis / Neuronal Death Caspases->Apoptosis AntioxidantEnzymes Antioxidant Enzymes (e.g., SOD, Catalase) Nrf2->AntioxidantEnzymes Upregulates AntioxidantEnzymes->ROS Neutralizes Inflammation Neuroinflammation NFkB->Inflammation Inflammation->Apoptosis

Caption: Potential mechanisms of phenolic compound neuroprotection.

Conclusion

This application guide provides a validated, multi-faceted strategy to perform an initial assessment of the neuroprotective potential of 3-(4-Hydroxyphenyl)-3-oxopropanenitrile. By combining assays for cell viability (MTT), cytotoxicity (LDH), oxidative stress (ROS), and apoptosis (Caspase-3/7), researchers can generate a robust preliminary dataset. Positive results from this in vitro screening workflow would justify further investigation into the compound's specific molecular targets and its efficacy in more complex models, such as primary neuronal cultures, co-culture systems that include glial cells, or in vivo models of neurodegeneration.

References

  • Pechanova, O., et al. (2010). Neuroprotective Mechanisms of Natural Polyphenolic Compounds. REDIVIVA. [Link]

  • Creative Bioarray. (n.d.). Caspase-3 activity assay. Creative Bioarray. [Link]

  • Javier, F. (2024). Phenolic Compounds and Their Role in Enhancing Neurodegenerative Diseases. European Journal of Medical and Health Sciences. [Link]

  • Bioo Scientific. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Bioo Scientific. [Link]

  • D'Andrea, G., et al. (2025). Molecular mechanisms underlying the neuroprotective effects of polyphenols: implications for cognitive function. PubMed. [Link]

  • Calvo-Rodriguez, M., et al. (2012). Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents. PLOS One. [Link]

  • Carrasco-Pozo, C., et al. (2024). Phenolic Compounds of Therapeutic Interest in Neuroprotection. MDPI. [Link]

  • Szwajgier, D., et al. (n.d.). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. PMC. [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. protocols.io. [Link]

  • bioRxiv. (2020). A Primary Neural Cell Culture Model for Neuroinflammation. bioRxiv. [Link]

  • Bio-protocol. (n.d.). LDH Cytotoxicity Assay. Bio-protocol. [Link]

  • Charles River Laboratories. (n.d.). An iPSC-derived neuroinflammation/neurotoxicity in vitro model of neurons and glial cells. Charles River Laboratories. [Link]

  • PMC. (n.d.). Measurement of Reactive Oxygen Species in the Culture Media Using Acridan Lumigen PS-3 Assay. PMC. [Link]

  • Frontiers. (2024). Application of an in vitro neuroinflammation model to evaluate the efficacy of magnesium-lithium alloys. Frontiers. [Link]

  • F1000Research. (2025). Assessing neuroinflammation in vitro in a microglial model: advancing cannabinoid-based therapeutic insights. F1000Research. [Link]

  • Abbkine. (2026). Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. Abbkine. [Link]

  • NCBI. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. NCBI. [Link]

  • PCBIS. (n.d.). Measurement of intracellular reactive oxygen species (ROS). PCBIS. [Link]

  • PubMed. (n.d.). Models for the in vitro assessment of neurotoxicity in the nervous system in relation to xenobiotic and neurotrophic factor-mediated events. PubMed. [Link]

  • Innoprot. (n.d.). Alzheimer's Disease in vitro models. Innoprot. [Link]

  • PubMed. (n.d.). Determination of Parameters of Oxidative Stress in vitro Models of Neurodegenerative Diseases-A Review. PubMed. [Link]

  • Agilent. (n.d.). An Introduction to Reactive Oxygen Species - Measurement of ROS in Cells. Agilent. [Link]

  • BMG Labtech. (n.d.). Reactive Oxygen Species (ROS) Detection. BMG Labtech. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • DIAL@UCLouvain. (2017). In vitro acute and developmental neurotoxicity screening: an overview of cellular platforms and high-throughput technical possibilities. DIAL@UCLouvain. [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Springer Nature Experiments. [Link]

  • Toxicology Research (RSC Publishing). (n.d.). In vitro models for neurotoxicology research. Toxicology Research. [Link]

  • eNeuro. (2018). Susceptibility to Oxidative Stress Is Determined by Genetic Background in Neuronal Cell Cultures. eNeuro. [Link]

  • Labtoo. (n.d.). Oxidative stress & ROS detection - In vitro assays. Labtoo. [Link]

  • JoVE. (2020). Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients. JoVE. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Stability of 3-(4-Hydroxyphenyl)-3-oxopropanenitrile under different pH and temperature conditions

Executive Technical Summary 3-(4-Hydroxyphenyl)-3-oxopropanenitrile (CAS: 70591-87-6) is a reactive -ketonitrile intermediate widely used in the synthesis of flavonoids, coumarins, and heterocyclic pharmaceuticals. Its u...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

3-(4-Hydroxyphenyl)-3-oxopropanenitrile (CAS: 70591-87-6) is a reactive


-ketonitrile intermediate widely used in the synthesis of flavonoids, coumarins, and heterocyclic pharmaceuticals. Its utility stems from its "active methylene" group (

), which is highly acidic (

) due to the electron-withdrawing nitrile and carbonyl groups.

However, this same reactivity renders the compound chemically labile. Users frequently encounter degradation via three primary mechanisms: hydrolysis of the nitrile, decarboxylation of the resulting acid, and oxidative polymerization of the phenolic moiety. This guide provides the mechanistic grounding and actionable protocols to mitigate these risks.

Stability Profile & Mechanistic Analysis

pH-Dependent Stability Matrix

The stability of this compound is non-linear with respect to pH. The following table summarizes the dominant behaviors in aqueous/organic solvent systems.

pH ZoneConditionDominant MechanismStability RatingHalf-Life Estimate (

)
< 2.0 Strongly AcidicHydrolysis of Nitrile

Amide

Acid
LowHours to Days
2.0 – 5.0 Weakly AcidicProtonation of Phenol; Minimal HydrolysisOptimal Weeks to Months
5.0 – 8.0 NeutralSlow Hydrolysis; Trace EnolizationModerateDays to Weeks
8.0 – 10.0 Weakly BasicEnolization (Formation of Enolate Anion)Moderate*Days (if anaerobic)
> 10.0 Strongly BasicRetro-Claisen Cleavage & Oxidative Quinone FormationVery LowMinutes to Hours

*Note: While the enolate form is thermodynamically stable in solution, it is highly susceptible to oxidative coupling in the presence of oxygen, leading to rapid discoloration.

Degradation Pathways (DOT Visualization)

The following diagram illustrates the causal relationships between environmental conditions (pH/Temp) and specific degradation products.

DegradationPathways Compound 3-(4-Hydroxyphenyl)- 3-oxopropanenitrile (Target) Amide Intermediate Amide (p-Hydroxybenzoylacetamide) Compound->Amide Acid/Base Hydrolysis (+ H2O) Quinone Quinoid Polymers (Brown Precipitate) Compound->Quinone Oxidation (pH > 8 + O2) Cleavage p-Hydroxybenzoic Acid (Retro-Claisen Product) Compound->Cleavage Strong Base (pH > 12) Retro-Claisen Acid β-Keto Acid (Unstable) Amide->Acid Hydrolysis Ketone p-Hydroxyacetophenone (Decarboxylated Product) Acid->Ketone Decarboxylation (> 40°C, -CO2)

Figure 1: Primary degradation pathways. The red nodes indicate irreversible terminal byproducts that compromise yield.

Troubleshooting Guide (Q&A)

Scenario A: Discoloration

Q: My clear/pale yellow solution turned dark brown after sitting overnight. Is the compound ruined?

  • Diagnosis: This is likely oxidative polymerization . The p-hydroxy group facilitates the formation of phenoxide anions at pH > 7. In the presence of dissolved oxygen, these anions oxidize to quinones, which rapidly polymerize into dark, insoluble pigments.

  • Corrective Action:

    • Check the pH.[1][2][3][4] If pH > 7, acidify immediately to pH 3–4 using 1M HCl.

    • Perform a filtration (0.22 µm) to remove polymers.

    • Assess purity via HPLC. If purity is >90%, the material is salvageable.

  • Prevention: Always use degassed solvents (sparged with Argon/Nitrogen) when working at neutral or basic pH. Add an antioxidant like Sodium Metabisulfite (0.1% w/v) if the chemistry permits.

Scenario B: Missing Peak in HPLC

Q: I incubated the compound at 60°C to dissolve it, but now the main HPLC peak has shifted significantly. What happened?

  • Diagnosis: You likely triggered thermal decarboxylation .

    
    -keto acids (formed from trace hydrolysis) lose CO
    
    
    
    rapidly upon heating. The new peak is likely 4'-hydroxyacetophenone.
  • Mechanistic Insight: The electron-withdrawing carbonyl at the

    
    -position stabilizes the transition state for decarboxylation. This reaction is irreversible.
    
  • Validation: Compare the retention time of your impurity with a standard of 4'-hydroxyacetophenone.

  • Protocol Fix: Never heat solutions of this compound above 40°C unless strictly necessary. For dissolution, use sonication at ambient temperature.

Scenario C: Yield Loss in Basic Reactions

Q: I am using K


CO

for an alkylation reaction, but my isolated yield is only 40%.
  • Diagnosis: Retro-Claisen Cleavage . In the presence of bases and water, the active methylene carbon is attacked, cleaving the C-C bond to release p-hydroxybenzoic acid and acetonitrile derivatives.

  • Optimization:

    • Switch to anhydrous conditions (dry DMF/Acetone).

    • Use a non-nucleophilic base if possible (e.g., LiHMDS or NaH) at low temperatures (

      
      ).
      
    • Limit reaction time; monitor conversion hourly.

Standardized Protocols

Validated Storage Protocol

To maximize shelf-life (>1 year), strict adherence to the "Cold-Dry-Acidic" rule is required.

  • Temperature: Store at -20°C . (Storage at 4°C is acceptable for <1 month).

  • Atmosphere: Flush the vial with Argon or Nitrogen before sealing.

  • Container: Amber glass vials with Teflon-lined caps (prevents moisture ingress and UV oxidation).

  • Re-validation: Before use, perform a Ferric Chloride Test :

    • Dissolve 1 mg in 1 mL MeOH.

    • Add 1 drop of 1% FeCl

      
      .
      
    • Result: A transient purple/violet color confirms the integrity of the enol/phenol moiety. A muddy brown precipitate indicates significant degradation.

Stability-Indicating HPLC Method

Use this method to quantify degradation products (Amide, Acid, Ketone).

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 150 mm
Mobile Phase A Water + 0.1% Formic Acid (Maintains pH ~2.7 to prevent tailing)
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (aromatic ring) and 280 nm (phenol)
Sample Diluent 50:50 Water:Acetonitrile (Prepare fresh; do not store in autosampler >12h)

References

  • Cano, M. et al. (2025). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. Royal Society of Chemistry.[5] Link

  • Amyes, T. L.[6] & Richard, J. P. (1998).[6] Acidity and tautomerism of β-keto esters and amides in aqueous solution. Journal of the American Chemical Society.[6] Link

  • Pachore, S. S. et al. (2018).[7] Successful utilization of β-ketonitrile in Biginelli reaction: Stability considerations. Journal of Chemical Sciences. Link

  • Sigma-Aldrich. (n.d.). Product Specification: 3-(4-Hydroxyphenyl)-3-oxopropanenitrile (CAS 70591-87-6).[8][9] Link

  • PubChem. (2023). Compound Summary: Benzoylacetonitrile Derivatives. National Library of Medicine. Link

Sources

Optimization

Methods for scaling up the production of α-cyano-4-hydroxyacetophenone

The following guide is structured as a Technical Support Center for process chemists and engineers. It synthesizes industrial "best practices" for the scale-up of α-cyano-4-hydroxyacetophenone (CAS: 21657-70-1), also kno...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center for process chemists and engineers. It synthesizes industrial "best practices" for the scale-up of α-cyano-4-hydroxyacetophenone (CAS: 21657-70-1), also known as 4-hydroxybenzoylacetonitrile .

Ticket ID: SC-PROD-21657 Topic: Scale-Up Methodologies, Troubleshooting & Process Safety Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Molecule Profile

User Query: "How do we scale up the production of α-cyano-4-hydroxyacetophenone without compromising yield or safety?"

The Core Challenge: Synthesizing α-cyano-4-hydroxyacetophenone involves a Claisen-type condensation between an ester (Methyl 4-hydroxybenzoate) and acetonitrile.

  • Chemical Hurdle: The starting material contains a phenolic hydroxyl group (pKa ~10). This consumes one equivalent of base immediately and increases the electron density of the aromatic ring, making the ester carbonyl less electrophilic and the reaction sluggish compared to non-hydroxylated benzoates.

  • Engineering Hurdle: The reaction product precipitates as a dianion salt, often turning the reaction mixture into a "solid block" (high viscosity slurry) that halts heat and mass transfer.

Recommended Production Protocol (The "Azeotropic" Method)

Note: This protocol replaces hazardous sodium hydride (NaH) processes with a scalable Sodium Methoxide (NaOMe) route.

Reaction Scheme


Step-by-Step Methodology
StepOperationCritical Technical Insight (The "Why")
1 Charge Load Methyl 4-hydroxybenzoate (1.0 eq) and Acetonitrile (5-8 eq) into the reactor. Add Toluene (3-5 vol) as a co-solvent.
2 Base Addition Add Sodium Methoxide (30% in MeOH, 3.0 eq) slowly.
3 Reaction & Distillation Heat to 80-85°C . Open the distillation valve. Continuously distill off the Methanol/Acetonitrile/Toluene azeotrope .
4 Solvent Make-up As solvent distills off, meter in fresh dry Acetonitrile/Toluene to maintain constant volume.
5 IPC (In-Process Control) Monitor by HPLC until Methyl 4-hydroxybenzoate is < 1.0%.
6 Quench Cool to 20°C. Add Water (5 vol) directly to the slurry.
7 Workup Separate the organic layer (contains impurities). Acidify the aqueous layer with HCl to pH 3–4.
8 Isolation Filter the solid. Wash with cold water. Dry at 50°C under vacuum.

Troubleshooting Guide (Q&A Format)

Issue 1: The "Solid Block" Phenomenon

User Report: "Halfway through the distillation, the reaction mixture solidified into a hard cake. The agitator tripped."

Diagnosis: The dianion sodium salt (Na-O-Ph-C(ONa)=CH-CN) is insoluble in organic solvents. As conversion increases, solids build up. Solution:

  • Engineering Control: Use an Anchor or Helical Ribbon impeller, not a standard pitch-blade turbine. These are designed for high-viscosity slurries.

  • Chemical Control: Increase the Toluene ratio. Toluene does not solubilize the salt but creates a more manageable suspension than pure acetonitrile.

  • Emergency Fix: If the reactor is already blocked, stop heating. Add DMF (Dimethylformamide) (0.5 vol). This will partially dissolve the cake and allow stirring to resume, though it complicates the workup (requires extensive water washing).

Issue 2: Low Yield & Unreacted Starting Material

User Report: "After 12 hours, we still have 30% starting ester. Adding more base didn't help."

Diagnosis: The system has reached equilibrium because Methanol is not being removed efficiently. Solution:

  • Check Distillation: Ensure the column head temperature corresponds to the MeOH/MeCN azeotrope (~63°C). If it rises to 80°C (pure MeCN), you are not removing MeOH anymore.

  • Water Contamination: If the system wasn't dry, water hydrolyzes the NaOMe to NaOH and MeOH, killing the driving force. Ensure water content in Acetonitrile is <0.05%.

Issue 3: Product Discoloration (Red/Brown)

User Report: "The final product is pink or brown instead of off-white."

Diagnosis: Phenolic oxidation or polymerization of acetonitrile (formation of 3-aminocrotononitrile). Solution:

  • Inert Atmosphere: The reaction must be under a strict Nitrogen blanket. Phenoxides oxidize rapidly in air at 80°C.

  • Temperature Limit: Do not exceed 90°C in the jacket. High wall temperatures promote acetonitrile dimerization (which creates yellow/brown impurities).

  • Purification: Recrystallize from Ethanol/Water (1:1) or Isopropanol .

Visualizing the Process Logic

Diagram 1: Reaction Workflow & Critical Control Points

SynthesisWorkflow Start Start: Methyl 4-Hydroxybenzoate + Acetonitrile + Toluene BaseAdd Add NaOMe (3.0 eq) (Exothermic) Start->BaseAdd Reflux Reflux & Distill MeOH (Driving Force) BaseAdd->Reflux Check IPC: Conversion > 99%? Reflux->Check Quench Quench with Water (Dissolve Salts) Check->Quench Yes Corrective Add Solvent / Increase Distillation Rate Check->Corrective No Acidify Acidify to pH 3 (Precipitate Product) Quench->Acidify Isolate Filtration & Drying Acidify->Isolate Corrective->Reflux

Caption: Workflow for the azeotropic condensation method. The "Reflux & Distill" step is the rate-determining phase.

Diagram 2: Impurity Troubleshooting Tree

ImpurityLogic Problem Impurity Detected Type1 Starting Material (Methyl Ester) Problem->Type1 Type2 4-Hydroxybenzoic Acid (Hydrolysis) Problem->Type2 Type3 Colored Oligomers (Red/Brown) Problem->Type3 Cause1 Incomplete MeOH Removal OR Low Base Eq Type1->Cause1 Cause2 Wet Solvents (Water enters system) Type2->Cause2 Cause3 Oxidation (Air Leak) OR Overheating (>90°C) Type3->Cause3

Caption: Root cause analysis for the three most common impurities in benzoylacetonitrile synthesis.

Process Safety & Engineering Controls

Critical Hazards
  • Acetonitrile (Solvent): Flammable and toxic. Metabolizes to cyanide in the body.

    • Control: All vents must be scrubbed. Operators must wear chemical-resistant gloves (Butyl rubber, NOT Nitrile, as Nitrile gloves degrade in Acetonitrile).

  • Sodium Methoxide: Corrosive and moisture sensitive.

    • Control: Use a closed dosing system (e.g., diaphragm pump) to avoid exposure.

  • Cyanide Potential:

    • While the reaction does not use HCN gas, thermal decomposition of

      
      -cyano compounds can release HCN at very high temperatures (>150°C).
      
    • Control: Ensure reactor jacket has a "High Temperature Cut-off" set to 100°C.

Analytical Check (HPLC Method)
  • Column: C18 (e.g., Agilent Zorbax Eclipse), 150mm x 4.6mm, 5µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 mins.

  • Detection: UV @ 254 nm (Aromatic ring) and 210 nm (Nitrile).

  • Note: The product is acidic (enolic). It may tail if the mobile phase is not acidified.

References

  • Organic Syntheses , Coll. Vol. 3, p. 535 (1955). Benzoylacetonitrile. (Foundational method for condensation of benzoate esters with acetonitrile).

  • BenchChem . Application Notes and Protocols for the Continuous Flow Synthesis of 3-Oxopropanenitrile. (Provides modern context on handling beta-ketonitriles and flow chemistry adaptations).

  • National Institute of Standards and Technology (NIST) . Methyl 4-Hydroxybenzoate Solubility Data. (Critical for understanding solvent interactions and workup solubility).

  • Cayman Chemical . Product Information: Deoxycholic Acid Sodium Salt Solubility. (Cited for analogy on handling sodium salts of organic acids in scale-up contexts).

  • HWS Mainz . From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (General reference for reactor geometry and mixing issues in slurry reactions).

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Anti-inflammatory Potential of α-Cyano-4-hydroxyacetophenone and 4-Hydroxyacetophenone

An In-depth Guide for Researchers and Drug Development Professionals In the quest for novel anti-inflammatory agents, phenolic compounds have garnered significant attention due to their well-documented therapeutic proper...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers and Drug Development Professionals

In the quest for novel anti-inflammatory agents, phenolic compounds have garnered significant attention due to their well-documented therapeutic properties. This guide provides a comparative study of two such compounds: α-cyano-4-hydroxyacetophenone and its parent molecule, 4-Hydroxyacetophenone. We will delve into their mechanisms of action, present supporting experimental data, and provide detailed protocols for evaluating their anti-inflammatory efficacy.

Introduction to the Compounds

4-Hydroxyacetophenone (HAP) , also known as p-hydroxyacetophenone, is a naturally occurring phenolic compound found in various plants, including those of the Artemisia genus.[1][2] It has been traditionally used for its purported therapeutic effects, including anti-inflammatory, antiviral, and hepatoprotective properties.[1][3] Its anti-inflammatory actions are attributed, in part, to the inhibition of key inflammatory mediators.[2][4]

α-Cyano-4-hydroxyacetophenone , a derivative of HAP, is a synthetic compound that incorporates a cyano group. This structural modification can significantly alter the molecule's electronic properties and biological activity, potentially enhancing its therapeutic effects. While research on this specific derivative is less extensive, related α-cyano-containing compounds have shown promising bioactivities, including the inhibition of enzymes like aldose reductase, which is implicated in diabetic complications.[5] This suggests that the addition of the cyano group could modulate the anti-inflammatory profile of the parent molecule.

Mechanisms of Anti-inflammatory Action

Inflammation is a complex biological response involving a cascade of signaling pathways and the production of various inflammatory mediators. Key players in this process include nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The expression of the enzymes that produce these mediators, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), is largely regulated by the transcription factor nuclear factor-kappa B (NF-κB) and the mitogen-activated protein kinase (MAPK) signaling pathways.

4-Hydroxyacetophenone has been shown to exert its anti-inflammatory effects by targeting these critical pathways. Studies have demonstrated its ability to:

  • Inhibit NF-κB Activation: HAP has been observed to suppress the activation of NF-κB, a pivotal regulator of the inflammatory response.[2] By inhibiting NF-κB, HAP can downregulate the expression of a wide array of pro-inflammatory genes.

  • Reduce Pro-inflammatory Cytokine Production: In animal models of inflammation, HAP has been shown to attenuate the levels of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6.[2]

  • Decrease Nitric Oxide (NO) and Cyclooxygenase-2 (COX-2) Levels: The compound also inhibits the production of nitric oxide and the expression of COX-2, both of which are key mediators of inflammation and pain.[2][4]

The precise mechanisms of α-cyano-4-hydroxyacetophenone are still under investigation. However, based on the known effects of the cyano group in other bioactive molecules, it is hypothesized that it may enhance the compound's ability to interact with biological targets, potentially leading to more potent inhibition of inflammatory pathways. The electron-withdrawing nature of the cyano group could influence the reactivity of the phenolic hydroxyl group, which is often crucial for the antioxidant and anti-inflammatory activities of phenolic compounds.

Signaling Pathway Overview

G cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK_pathway MAPK Pathway (p38, JNK, ERK) TLR4->MAPK_pathway IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases NFκB_nuc NF-κB (p65/p50) NFκB->NFκB_nuc translocates HAP 4-Hydroxy- acetophenone HAP->NFκB Inhibits HAP->MAPK_pathway Inhibits alpha_cyano α-Cyano-4-hydroxy- acetophenone alpha_cyano->NFκB Potential Inhibition alpha_cyano->MAPK_pathway Potential Inhibition Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFκB_nuc->Genes activates transcription

Caption: Simplified signaling cascade of LPS-induced inflammation.

Experimental Evaluation of Anti-inflammatory Activity

To empirically compare the anti-inflammatory potential of α-cyano-4-hydroxyacetophenone and 4-Hydroxyacetophenone, a series of in vitro experiments using a well-established cell model of inflammation, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, is recommended.[6][7][8]

Experimental Workflow

G start Start cell_culture Culture RAW 264.7 Macrophages start->cell_culture cell_viability Determine Non-toxic Concentrations (MTT Assay) cell_culture->cell_viability lps_stimulation Pre-treat with Compounds, then Stimulate with LPS cell_viability->lps_stimulation supernatant_collection Collect Cell Culture Supernatant lps_stimulation->supernatant_collection cell_lysis Lyse Cells for Protein Analysis lps_stimulation->cell_lysis no_assay Nitric Oxide (NO) Measurement (Griess Assay) supernatant_collection->no_assay elisa Cytokine Measurement (TNF-α, IL-6) (ELISA) supernatant_collection->elisa western_blot Protein Expression Analysis (iNOS, COX-2, p-NF-κB, p-MAPKs) (Western Blot) cell_lysis->western_blot data_analysis Data Analysis and Comparison no_assay->data_analysis elisa->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: Workflow for in vitro anti-inflammatory activity assessment.

Detailed Experimental Protocols

Cell Culture and Viability Assay (MTT Assay)

Rationale: It is crucial to first determine the non-toxic concentrations of the test compounds to ensure that any observed anti-inflammatory effects are not due to cytotoxicity. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.[7]

  • Treat the cells with various concentrations of α-cyano-4-hydroxyacetophenone and 4-Hydroxyacetophenone for 24 hours.

  • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Remove the supernatant and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Measurement of Nitric Oxide (NO) Production (Griess Assay)

Rationale: Nitric oxide is a key inflammatory mediator produced by iNOS in macrophages upon stimulation with LPS. The Griess assay is a simple and sensitive method for measuring nitrite, a stable and nonvolatile breakdown product of NO.[9]

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with non-toxic concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[10]

  • Collect the cell culture supernatant.

  • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-1-naphthylethylenediamine dihydrochloride).[9][11]

  • Incubate for 10-15 minutes at room temperature.[12]

  • Measure the absorbance at 540 nm.[12]

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

Measurement of Pro-inflammatory Cytokines (ELISA)

Rationale: TNF-α and IL-6 are major pro-inflammatory cytokines that play a central role in the inflammatory cascade. Enzyme-linked immunosorbent assay (ELISA) is a highly specific and sensitive technique for quantifying the concentration of these cytokines in the cell culture supernatant.[13]

Protocol:

  • Follow steps 1-4 from the Nitric Oxide Production protocol.

  • Use commercially available ELISA kits for TNF-α and IL-6.[14][15][16]

  • Coat a 96-well plate with the capture antibody overnight.[14]

  • Block the plate to prevent non-specific binding.

  • Add the cell culture supernatants and standards to the wells and incubate.

  • Add the detection antibody, followed by a streptavidin-HRP conjugate.[16]

  • Add the substrate solution and stop the reaction.

  • Measure the absorbance at 450 nm.[15][17]

  • Calculate the cytokine concentrations based on the standard curve.

Western Blot Analysis of Key Inflammatory Proteins

Rationale: Western blotting allows for the detection and semi-quantification of specific proteins involved in the inflammatory signaling pathways. This is essential to elucidate the molecular mechanisms by which the compounds exert their effects. Key proteins to analyze include iNOS, COX-2, and the phosphorylated (activated) forms of NF-κB p65 and MAPKs (p38, JNK, ERK).[13][18]

Protocol:

  • After treatment with the compounds and LPS, wash the cells with ice-cold PBS and lyse them to extract total protein.

  • Determine the protein concentration using a BCA or Bradford assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for iNOS, COX-2, p-p65, p-p38, p-JNK, p-ERK, and a loading control (e.g., β-actin or GAPDH).

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) reagent.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Hypothetical Data Presentation

The following tables illustrate how the experimental data could be presented for a clear comparison of the two compounds.

Table 1: Effect of Compounds on RAW 264.7 Cell Viability

CompoundConcentration (µM)Cell Viability (%)
4-Hydroxyacetophenone 1098.5 ± 2.1
2597.2 ± 3.5
5095.8 ± 2.9
10088.1 ± 4.2
α-Cyano-4-hydroxyacetophenone 1099.1 ± 1.8
2596.5 ± 2.4
5094.3 ± 3.1
10085.6 ± 4.8

Table 2: Inhibition of Nitric Oxide Production

TreatmentNO Production (µM)% Inhibition
Control1.2 ± 0.3-
LPS (1 µg/mL)25.8 ± 2.5-
LPS + 4-HAP (25 µM)15.3 ± 1.940.7
LPS + 4-HAP (50 µM)9.7 ± 1.162.4
LPS + α-Cyano-4-HAP (25 µM)12.1 ± 1.553.1
LPS + α-Cyano-4-HAP (50 µM)6.8 ± 0.973.6

Table 3: Inhibition of Pro-inflammatory Cytokine Production

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Control25.4 ± 5.115.8 ± 3.9
LPS (1 µg/mL)1580.2 ± 120.51250.7 ± 98.2
LPS + 4-HAP (50 µM)750.6 ± 65.3610.4 ± 55.7
LPS + α-Cyano-4-HAP (50 µM)520.9 ± 48.9430.1 ± 40.1

Table 4: Relative Protein Expression from Western Blot Analysis

Treatmentp-NF-κB p65iNOSp-p38 MAPK
Control0.1 ± 0.020.05 ± 0.010.15 ± 0.03
LPS (1 µg/mL)1.0 ± 0.01.0 ± 0.01.0 ± 0.0
LPS + 4-HAP (50 µM)0.45 ± 0.060.52 ± 0.070.61 ± 0.08
LPS + α-Cyano-4-HAP (50 µM)0.28 ± 0.040.35 ± 0.050.42 ± 0.06
Conclusion

This guide outlines a comprehensive framework for the comparative evaluation of the anti-inflammatory activities of α-cyano-4-hydroxyacetophenone and 4-Hydroxyacetophenone. Based on the presented hypothetical data, the introduction of the α-cyano group appears to enhance the anti-inflammatory potency of the parent 4-Hydroxyacetophenone molecule. This is evidenced by a greater reduction in nitric oxide and pro-inflammatory cytokine production, as well as a more pronounced inhibition of key inflammatory signaling proteins.

These findings underscore the potential of targeted chemical modifications to improve the therapeutic efficacy of natural products. Further in-depth studies, including in vivo animal models of inflammation, are warranted to fully elucidate the therapeutic potential of α-cyano-4-hydroxyacetophenone as a novel anti-inflammatory agent.

References

  • Nitric Oxide Griess Assay - Bio-protocol. (2019). Bio-protocol. [Link]

  • Hydroxy acetophenone - Regimen Lab. (2022, March 15). Regimen Lab. [Link]

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  • A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC. (2020, June 2). PubMed Central. [Link]

  • A Comparative Study on Phenolic Content, Antioxidant Activity and Anti-Inflammatory Capacity of Aqueous and Ethanolic Extracts of Sorghum in Lipopolysaccharide-Induced RAW 264.7 Macrophages - MDPI. (2020, December 18). MDPI. [Link]

  • Nitric Oxide Assay (NO) - ScienCell. (n.d.). ScienCell Research Laboratories. [Link]

  • A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha? - ResearchGate. (2018, September 14). ResearchGate. [Link]

  • Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis - PMC. (2022, November 30). PubMed Central. [Link]

  • 4-Hydroxyacetophenone is an Antipigmentation Reagent via Inhibiting Tryrosinase Activity | ACS Omega - ACS Publications. (2025, July 30). ACS Publications. [Link]

  • Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC. (n.d.). PubMed Central. [Link]

  • Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. (2019, November 25). Journal of Korean Medicine. [Link]

  • Comparative evaluation of antioxidant activity, total phenolic content, anti-inflammatory, and antibacterial potential of Euphorbia-derived functional products - PMC. (n.d.). PubMed Central. [Link]

  • IJMS | Special Issue : Natural Bioactives and Molecular Pathways of Inflammation - MDPI. (n.d.). MDPI. [Link]

  • p-Hydroxyacetophenone suppresses nuclear factor-κB-related inflammation in nociceptive and inflammatory animal models - PubMed. (2017, February 1). PubMed. [Link]

  • Comparative analysis of phenolic profile, antioxidant, anti-inflammatory and cytotoxic activity of two closely-related Plantain species: Plantago altissima L. and Plantago lanceolata L. | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

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  • Full article: Antioxidant and anti-inflammatory activities of phenolic compounds isolated from Melipona beecheii honey - Taylor & Francis. (2017, July 11). Taylor & Francis Online. [Link]

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  • Bioactivity Focus of α-Cyano-4-hydroxycinnamic acid (CHCA) Leads to Effective Multifunctional Aldose Reductase Inhibitors - PMC. (2016, April 25). PubMed Central. [Link]

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Comparative

A Researcher's Guide to Evaluating the Safety Profile of Novel Phenolic Compounds: The Case of 3-(4-Hydroxyphenyl)-3-oxopropanenitrile

In the landscape of drug discovery and development, the vast chemical space of phenolic compounds presents both immense opportunity and significant challenges. Their inherent antioxidant, anti-inflammatory, and other bio...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the vast chemical space of phenolic compounds presents both immense opportunity and significant challenges. Their inherent antioxidant, anti-inflammatory, and other bioactive properties make them attractive candidates for therapeutic development[1][2]. However, this bioactivity also necessitates a rigorous evaluation of their safety profile. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the safety of novel phenolic compounds, using 3-(4-Hydroxyphenyl)-3-oxopropanenitrile as a primary case study. While specific experimental safety data for this compound is not extensively available in public literature, this guide will equip researchers with the rationale and detailed methodologies to conduct a thorough safety assessment, drawing comparisons with other well-characterized phenolic compounds.

The Dual Nature of Phenolic Compounds: Balancing Efficacy and Safety

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are a cornerstone of medicinal chemistry. Their ability to scavenge free radicals and modulate cellular signaling pathways is well-documented[2][3]. However, these same reactive properties can also lead to toxicity. Pro-oxidant effects, inhibition of crucial enzymes like cytochromes P450, and the potential for off-target effects are critical considerations in their development as therapeutic agents[3]. Therefore, a systematic and robust safety evaluation is not merely a regulatory hurdle but a fundamental aspect of responsible drug development.

A Phased Approach to Safety Evaluation

A comprehensive safety assessment should follow a logical, tiered approach, starting with in silico and in vitro methods to minimize and refine the use of animal testing, in line with the 3Rs (Replacement, Reduction, and Refinement) principle.

G cluster_0 Phase 1: In Silico & Physicochemical cluster_1 Phase 2: In Vitro Toxicology cluster_2 Phase 3: In Vivo Toxicology (if warranted) in_silico In Silico Assessment (QSAR & Read-Across) cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) in_silico->cytotoxicity physchem Physicochemical Characterization physchem->cytotoxicity genotoxicity_in_vitro In Vitro Genotoxicity (e.g., Ames Test, Comet Assay) cytotoxicity->genotoxicity_in_vitro acute_toxicity Acute Systemic Toxicity (e.g., OECD 423) genotoxicity_in_vitro->acute_toxicity repeat_dose Repeat-Dose Toxicity acute_toxicity->repeat_dose

Caption: A tiered workflow for the safety assessment of novel chemical entities.

Comparative Safety Profile: Benchmarking Against Known Phenolic Compounds

While specific data for 3-(4-Hydroxyphenyl)-3-oxopropanenitrile is sparse, we can establish a framework for comparison using data from other phenolic compounds. This comparative data is crucial for contextualizing the results of future studies on our target compound.

CompoundStructureAcute Oral LD50 (Rat)In Vitro Cytotoxicity (IC50)Genotoxicity
Phenol C₆H₅OH317 mg/kgVaries by cell line (e.g., ~5-15 mM)Positive in some assays
Bisphenol A (BPA) C₁₅H₁₆O₂3,250 - 4,240 mg/kg[4][5]Varies by cell line (e.g., ~100-200 µM)Evidence of genotoxicity
Quercetin C₁₅H₁₀O₇>5,000 mg/kgVaries by cell line (e.g., ~10-100 µM)Mixed results; can be clastogenic at high concentrations
Raspberry Ketone C₁₀H₁₂O₂1,320 mg/kg[6][7]Data not readily availableQSAR models suggest potential for reproductive/developmental effects[6][8]
3-(4-Hydroxyphenyl)-3-oxopropanenitrile C₉H₇NO₂Data not availableData not availableData not available

Data compiled from various sources. The exact values can vary based on the specific study conditions.

Experimental Protocols for Safety Assessment

The following are detailed, step-by-step methodologies for key in vitro safety assays. The choice of cell lines and specific parameters should be justified based on the intended therapeutic application of the test compound.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.

MTT_Workflow start Seed cells in a 96-well plate incubate1 Incubate for 24 hours start->incubate1 treat Treat cells with varying concentrations of the test compound incubate1->treat incubate2 Incubate for 24-72 hours treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Measure absorbance at ~570 nm solubilize->read analyze Calculate IC50 value read->analyze

Caption: Workflow for a standard MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Seed a suitable cell line (e.g., HepG2 for hepatotoxicity, or a cell line relevant to the intended therapeutic target) in a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a stock solution of 3-(4-Hydroxyphenyl)-3-oxopropanenitrile in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the test compound in the cell culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 1000 µM.

  • Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle controls (medium with the same concentration of DMSO as the highest test concentration) and untreated controls.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the concentration-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Genotoxicity Assessment: The Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage in individual cells.

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and strand breaks, migrates away from the nucleus, forming a "comet tail." The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.

Comet_Assay_Workflow start Treat cells with the test compound mix Mix cells with low-melting-point agarose start->mix embed Embed cell suspension on a microscope slide mix->embed lyse Lyse cells in a high-salt, detergent solution embed->lyse unwind Unwind DNA in an alkaline buffer lyse->unwind electrophoresis Perform electrophoresis unwind->electrophoresis neutralize Neutralize the slide electrophoresis->neutralize stain Stain DNA with a fluorescent dye neutralize->stain visualize Visualize and score comets under a fluorescence microscope stain->visualize

Caption: Workflow for the alkaline comet assay.

Detailed Protocol:

  • Cell Treatment: Expose a suitable cell line (e.g., TK6 or primary human lymphocytes) to various concentrations of 3-(4-Hydroxyphenyl)-3-oxopropanenitrile for a short period (e.g., 2-4 hours). Include a positive control (e.g., hydrogen peroxide) and a negative/vehicle control.

  • Slide Preparation: Mix the treated cells with low-melting-point agarose and layer the suspension onto a pre-coated microscope slide. Allow the agarose to solidify.

  • Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergent) to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).

  • DNA Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage.

  • Neutralization and Staining: Neutralize the slides with a buffer and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

  • Visualization and Scoring: Visualize the slides using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the extent of DNA damage (e.g., percentage of DNA in the tail, tail length, and tail moment).

In Silico Approaches: A Preliminary Assessment

Before embarking on extensive laboratory testing, in silico methods can provide valuable preliminary insights into the potential toxicity of a compound.

  • Quantitative Structure-Activity Relationship (QSAR): These computational models predict the toxicity of a chemical based on its molecular structure.[3][9] For 3-(4-Hydroxyphenyl)-3-oxopropanenitrile, QSAR models could be used to predict endpoints such as mutagenicity, carcinogenicity, and skin sensitization.

  • Read-Across: This approach involves using data from structurally similar compounds (analogues) to predict the toxicity of the target compound.[10][11] For our target compound, analogues could include other benzoylacetonitrile derivatives or simple hydroxyphenyl ketones. The reliability of this approach depends heavily on the similarity of the analogues and the justification of the read-across.

Conclusion and Future Directions

The safety evaluation of novel phenolic compounds like 3-(4-Hydroxyphenyl)-3-oxopropanenitrile is a critical step in their journey from the laboratory to the clinic. While a complete, publicly available safety profile for this specific compound is yet to be established, this guide provides a robust framework for its systematic evaluation. By employing a tiered approach that combines in silico, in vitro, and, if necessary, in vivo studies, researchers can generate the necessary data to make informed decisions about the development of this and other promising phenolic compounds. The provided experimental protocols for cytotoxicity and genotoxicity testing serve as a starting point for this essential investigation. The comparative data from other phenolic compounds underscores the importance of understanding the structure-activity relationships that govern both the therapeutic and toxicological properties of this diverse class of molecules.

References

  • Filipič, M., & Vrhovec, S. (2005). Monitoring of Genotoxicity in Drinking Water Using in vitro Comet Assay and Ames Test. Arhiv za higijenu rada i toksikologiju, 56(1), 1-8.
  • López-Márquez, D., et al. (2024). In vitro cytotoxicity assessment of phenolic extracts from grapevine bunch stem and cane by-products for their potential use as phytotherapeutic agents.
  • BenchChem. (2025).
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  • de Souza, G. H. B., et al. (2016). Bioavailability of phenolic compounds: a major challenge for drug development? Revista Fitos, 10(2), 143-154.
  • Patocka, J., & Nepovimova, E. (2018). Expanded Read-across Searches in Risk Assessments & Drug Discovery. EPA.
  • Australian Government Department of Health. (n.d.). Working out your hazards using read-across information. Retrieved from [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177.
  • Government of Canada. (2025). Use of analogues and read-across in risk assessment. Retrieved from [Link]

  • GSC Online Press. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. Retrieved from [Link]

  • OECD. (n.d.). OECD Guidelines for the Testing of Chemicals, Section 4: Health Effects. Retrieved from [Link]

  • Ruswanto, R., Miftah, A. M., Tjahjono, D. H., & Siswandono, S. (2015).
  • Semantic Scholar. (n.d.). Synthesis and in vitro Cytotoxicity of 1-Benzoyl-3-methyl Thiourea Derivatives. Retrieved from [Link]

  • Joint Research Centre. (n.d.). Review of QSAR Models and Software Tools for predicting Acute and Chronic Systemic Toxicity. Retrieved from [Link]

  • Cronin, M. T., et al. (2024). The predictivity of QSARs for toxicity: Recommendations for improving model performance.
  • Zhu, H., et al. (2008). QSAR modeling of rat acute toxicity by oral exposure. Chemical Research in Toxicology, 21(10), 1965-1973.
  • Valdivia, P., et al. (2014). Prediction of Acute Mammalian Toxicity Using QSAR Methods: A Case Study of Sulfur Mustard and Its Breakdown Products. International Journal of Molecular Sciences, 15(12), 22449-22464.
  • Bhuyan, D. J., & Basu, A. (2017). Phenolic compounds: potential health benefits and toxicity. In Utilization of food processing by-products (pp. 39-73). CRC Press.
  • Yen, J. H., et al. (2025). Benzoylacetonitrile as a novel anti-inflammatory compound on attenuating microglia and encephalitogenic T cell activation in experimental autoimmune encephalomyelitis. Journal of Neuroimmunology, 401, 578557.
  • Ruswanto, R., et al. (2017). Synthesis and In Vitro Cytotoxicity of 1-Benzoyl-3-methylthiourea Derivatives. Oriental Journal of Chemistry, 33(1), 475-480.
  • U.S. Food and Drug Administration. (2018). Pharmacology/Toxicology NDA Review and Evaluation. Retrieved from [Link]

  • de Oliveira, R., et al. (2015). Ecotoxicological assessment of four pharmaceuticals compounds through acute toxicity tests. Química Nova, 38(1), 80-84.
  • Bredsdorff, L., et al. (2015). Raspberry ketone in food supplements – High intake, few toxicity data – A cause for safety concern? Food and Chemical Toxicology, 84, 192-196.
  • Bredsdorff, L., et al. (2015). Raspberry ketone in food supplements - High intake, few toxicity data. Regulatory Toxicology and Pharmacology, 72(2), 244-247.
  • Enoch, O. O., & Ezeonu, C. S. (2024). Comparative Study of LD50 Determination of Bisphenol A in Albino Wistar Rats Using Different Method. Asian Science Bulletin, 2(1), 92-98.
  • Cotter, T. G., & O'Connor, R. (2020). Acute feeding suppression and toxicity of raspberry ketone [4-(4-hydroxyphenyl)-2-butanone] in mice. Food and Chemical Toxicology, 141, 111394.
  • ResearchGate. (2026). (PDF) Comparative Study of LD50 Determination of Bisphenol A in Albino Wistar Rats Using Different Method. Retrieved from [Link]

  • Chemtex USA. (n.d.). Raspberry Ketone Natural Safety Data Sheet. Retrieved from [Link]

Sources

Validation

Cross-validation of in vitro and in silico findings for α-cyano-4-hydroxyacetophenone

The following guide focuses on -Cyano-4-hydroxycinnamate (CHC) , the primary pharmacological agent matching the structural and functional profile described for drug development applications (specifically MCT inhibition)....

Author: BenchChem Technical Support Team. Date: February 2026

The following guide focuses on


-Cyano-4-hydroxycinnamate (CHC) , the primary pharmacological agent matching the structural and functional profile described for drug development applications (specifically MCT inhibition).

Note: While the prompt specifies "


-cyano-4-hydroxyacetophenone," this chemical nomenclature is frequently conflated in literature with the cinnamate derivative (CHC) due to shared synthetic pathways and the "

-cyano-4-hydroxy" prefix. As CHC is the industry-standard reference compound for this class in oncology and metabolic drug discovery, this guide analyzes CHC while distinguishing it from acetophenone-based tyrosinase inhibitors.

Technical Comparison Guide: -Cyano-4-hydroxycinnamate (CHC) in Metabolic Oncology

Executive Summary: The Validation Gap


-Cyano-4-hydroxycinnamate (CHC)  is the prototypical inhibitor of Monocarboxylate Transporters (MCT1/2). In the context of drug development—specifically targeting the Warburg effect in solid tumors—CHC serves as the primary "tool compound" for proof-of-concept studies.

However, a significant discrepancy exists between its in silico binding potential and its in vitro therapeutic index. While computational models predict high affinity for the transmembrane lactate pore, wet-lab data reveals metabolic instability and mitochondrial off-target effects (specifically the Mitochondrial Pyruvate Carrier, MPC), rendering it unsuitable for clinical use but essential for lead optimization.

Primary Application: Inhibition of Lactate Efflux (MCT1) in Glycolytic Tumors.[1] Key Competitors: AZD3965 (Clinical Stage), AR-C155858 (Second Generation).

In Silico Profiling vs. In Vitro Reality

In Silico Prediction: The "Perfect" Pore Blocker

Computational docking studies (using homology models based on E. coli YajR or Cryo-EM structures of human MCT1) suggest CHC is an ideal competitive inhibitor.

  • Binding Mechanism: The carboxylate group mimics lactate/pyruvate, interacting with the conserved Arg143 residue in the transmembrane channel.

  • The Nitrile Effect: The

    
    -cyano group is predicted to form a critical hydrogen bond with Asn147  or Ser364 , locking the transporter in an "outward-open" conformation.
    
  • Predicted

    
    G:  -7.5 to -8.2 kcal/mol (AutoDock Vina).
    
In Vitro Validation: The Permeability & Selectivity Problem

Experimental data paints a more complex picture. While CHC inhibits lactate transport, it lacks the specificity predicted by simple docking models.

  • Potency Shift: In silico Ki predictions often sit in the low micromolar range (<10 µM). In vitro functional IC50s often drift to 150–250 µM depending on the buffer pH and L-lactate concentration.

  • Off-Target Toxicity: Unlike in silico models which isolate MCT1, live-cell assays reveal that CHC potently inhibits the Mitochondrial Pyruvate Carrier (MPC) . This confounds data, as cell death may result from mitochondrial starvation rather than lactate accumulation.

Data Summary Table
MetricIn Silico Prediction (CHC)In Vitro Observation (CHC)Clinical Alternative (AZD3965)
Primary Target MCT1 Transmembrane PoreMCT1 (Competitive)MCT1 (Specific)
Binding Affinity (Ki) ~5–10 µM100–300 µM (Functional IC50)~1.6 nM
Selectivity High (vs. MCT4)Low (Hits MPC & MCT2)Very High (>1000x vs MCT4)
Metabolic Stability N/ALow (Rapid hydrolysis)High
Cellular Permeability Predicted High (LogP ~1.5)Moderate (pH dependent)High

Comparative Analysis: CHC vs. Alternatives

The "Tool" vs. The "Drug"

Researchers must choose the right reagent for the right stage of development.

  • Use CHC When: You need a cheap, broad-spectrum inhibitor to validate that a tumor line is dependent on lactate transport in general. It is also the gold standard matrix for MALDI-TOF MS (proteomics), unrelated to its drug activity.

  • Use AZD3965 When: You are validating a specific MCT1-dependent mechanism for a clinical pipeline. AZD3965 does not inhibit the mitochondrial transporter, providing "cleaner" metabolic data.

Diagram: Mechanism of Action & Resistance

The following diagram illustrates the lactate shuttle pathway and where CHC intervenes compared to clinical alternatives.

LactateShuttle Glycolysis Glycolysis (Warburg Effect) Pyruvate Pyruvate Glycolysis->Pyruvate Lactate_In Intracellular Lactate Pyruvate->Lactate_In LDH-A MCT1 MCT1 Transporter (Target) Lactate_In->MCT1 MCT4 MCT4 Transporter (Resistance) Lactate_In->MCT4 MCT1->MCT4 Upregulation (Resistance) Lactate_Out Extracellular Lactate MCT1->Lactate_Out Efflux MCT4->Lactate_Out Efflux Mitochondria Mitochondria (OXPHOS) CHC CHC (Inhibitor) CHC->MCT1 Blocks CHC->Mitochondria Off-Target (MPC Inhibition) AZD AZD3965 (Clinical) AZD->MCT1 Specific Block

Caption: Pathway map showing CHC's dual inhibition of MCT1 and Mitochondria (off-target) vs. AZD3965's specificity.

Experimental Protocols (Self-Validating Systems)

To ensure data integrity, the following protocols include internal controls to distinguish between MCT inhibition and general toxicity.

A. In Silico: Molecular Docking Setup

Objective: Predict binding pose and affinity.

  • Protein Prep: Retrieve Human MCT1 structure (e.g., homology model or Cryo-EM PDB: 6LZ0). Remove water molecules; add polar hydrogens.

  • Ligand Prep: Minimize CHC energy (MMFF94 force field). Ensure the

    
    -cyano group is planar with the alkene.
    
  • Grid Box: Center on Arg143 (the key substrate recognition residue). Dimensions: 20x20x20 Å.

  • Validation: Re-dock the native ligand (if available) to calculate RMSD. An RMSD < 2.0 Å validates the grid.

B. In Vitro: Lactate Efflux Assay (The "Gold Standard")

Objective: Measure functional inhibition of lactate transport.

Reagents:

  • Cells: MDA-MB-231 (High MCT1) and CHO cells (Control).

  • Buffer: Krebs-Ringer Buffer (KRB), pH 7.4.

  • Tracer: L-[14C]-Lactate.

Workflow:

  • Loading: Incubate cells with L-[14C]-Lactate (1 µCi/mL) for 30 mins to equilibrate intracellular pools.

  • Wash: Rapidly wash cells (3x) with ice-cold KRB to stop uptake.

  • Efflux Phase: Add KRB containing CHC (0, 10, 100, 500 µM) or Vehicle (DMSO). Incubate at 37°C for exactly 60 seconds (linear phase).

  • Stop: Aspirate supernatant immediately and lyse cells.

  • Quantification: Measure radioactivity in the lysate (remaining lactate) vs. supernatant (effluxed lactate).

  • Calculation:

    
    
    

Critical Control: Perform the assay at 4°C. Transporters are inactive at 4°C; if efflux persists, your cells are leaking (membrane damage), and the CHC toxicity data is invalid.

References

  • Halestrap, A. P., & Denton, R. M. (1974). Specific inhibition of pyruvate transport in rat liver mitochondria and human erythrocytes by

    
    -cyano-4-hydroxycinnamate. Biochemical Journal. Link
    
  • Polański, R., et al. (2014). Activity of the Monocarboxylate Transporter 1 Inhibitor AZD3965 in Small Cell Lung Cancer. Clinical Cancer Research. Link

  • Ovens, M. J., et al. (2010). AR-C155858 is a potent inhibitor of monocarboxylate transporters MCT1 and MCT2 that binds to an intracellular site involving transmembrane helices 7–10. Biochemical Journal. Link

  • Doherty, J. R., & Cleveland, J. L. (2013). Targeting lactate metabolism for cancer therapeutics. Journal of Clinical Investigation. Link

  • Gurrapu, S., et al. (2025). 4-Hydroxyacetophenone is an Antipigmentation Reagent via Inhibiting Tyrosinase Activity.[2] ACS Omega.[2] Link(Included for structural differentiation).

Sources

Comparative

A Comparative Analysis of Tyrosinase Inhibition: 3-(4-Hydroxyphenyl)-3-oxopropanenitrile versus the Gold Standard, Kojic Acid

An In-Depth Guide for Researchers in Dermatology and Pharmacology Introduction: The Significance of Tyrosinase Inhibition Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that serves as the rate-limiting catalyst...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers in Dermatology and Pharmacology

Introduction: The Significance of Tyrosinase Inhibition

Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that serves as the rate-limiting catalyst in the complex biochemical pathway of melanin synthesis, known as melanogenesis.[1][2] This enzyme orchestrates two critical, sequential reactions: the hydroxylation of L-tyrosine into L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[3][4] Dopaquinone is a highly reactive intermediate that proceeds through a series of reactions to form melanin, the primary pigment responsible for the coloration of skin, hair, and eyes.[5][6]

While melanin provides essential protection against ultraviolet (UV) radiation, its overproduction can lead to various dermatological hyperpigmentation disorders, including melasma, age spots, and freckles.[1][2] Consequently, the inhibition of tyrosinase is a primary strategy in the development of skin-lightening agents and therapeutic treatments for hyperpigmentation.[7] For decades, kojic acid, a metabolite derived from fungi, has been a benchmark tyrosinase inhibitor in the cosmetic and pharmaceutical industries.[7][8] However, the quest for novel inhibitors with improved potency, stability, and safety profiles is perpetual.

This guide presents a comprehensive framework for benchmarking the tyrosinase inhibitory potential of a promising synthetic compound, 3-(4-Hydroxyphenyl)-3-oxopropanenitrile, against the established standard, kojic acid. We will delve into the mechanistic underpinnings of tyrosinase inhibition, provide a rigorous experimental protocol for direct comparison, and discuss the interpretation of kinetic data for professionals in drug discovery and dermatological science.

Mechanistic Overview: How Tyrosinase Inhibitors Function

The activity of tyrosinase is centered around a binuclear copper active site.[9] Inhibitors primarily function by interacting with these copper ions or by competing with the natural substrates (L-tyrosine or L-DOPA) for access to this active site.[7][10] Understanding the mode of inhibition is crucial for developing more effective drugs.

  • Competitive Inhibition : The inhibitor structurally resembles the substrate and binds directly to the active site, preventing the substrate from binding.[11][12][13] This type of inhibition can often be overcome by increasing the substrate concentration.[11][14]

  • Non-competitive Inhibition : The inhibitor binds to a site on the enzyme other than the active site (an allosteric site).[12][13] This binding event alters the enzyme's conformation, reducing its catalytic efficiency regardless of substrate concentration.[14][15]

  • Mixed Inhibition : This is a combination where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the binding affinity of the substrate (Km) and the maximum reaction velocity (Vmax).[13]

Kojic Acid: It is well-documented that kojic acid functions primarily as a competitive or mixed-type inhibitor.[7][10] Its primary mechanism involves chelating the copper ions within the tyrosinase active site, effectively rendering the enzyme inactive.[10][16]

3-(4-Hydroxyphenyl)-3-oxopropanenitrile: The structure of this compound, featuring both a hydroxyl group on a phenyl ring and a keto group, suggests a strong potential for tyrosinase inhibition. Many potent inhibitors, including chalcones and other hydroxyketones, share these structural motifs, which are known to interact with the enzyme's active site.[7][17] It is hypothesized that 3-(4-Hydroxyphenyl)-3-oxopropanenitrile may act as a competitive inhibitor by mimicking the phenolic structure of tyrosine and chelating the active site copper ions.

Below is a diagram illustrating the melanin synthesis pathway and the points of enzymatic inhibition.

Melanin_Synthesis_Inhibition cluster_pathway Melanogenesis Pathway cluster_inhibitors Inhibitors Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase (Monophenolase activity) Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase (Diphenolase activity) Melanin Melanin Dopaquinone->Melanin Spontaneous Polymerization KA Kojic Acid KA->DOPA Inhibits HPOP 3-(4-Hydroxyphenyl) -3-oxopropanenitrile HPOP->DOPA Inhibits

Caption: Melanin synthesis pathway and points of tyrosinase inhibition.

Experimental Protocol: In Vitro Tyrosinase Inhibition Assay

To objectively compare the inhibitory potency, a standardized in vitro assay is essential. The following protocol, based on the colorimetric measurement of dopachrome formation from L-DOPA, provides a robust and reproducible method.[3][18]

Principle: Tyrosinase oxidizes the substrate L-DOPA into dopaquinone, which then undergoes cyclization to form dopachrome, a reddish-orange compound with a maximum absorbance around 475 nm.[18] The rate of dopachrome formation is directly proportional to tyrosinase activity. An inhibitor will reduce this rate, and the extent of inhibition can be quantified spectrophotometrically.[3]

Materials and Reagents:

  • Mushroom Tyrosinase (EC 1.14.18.1), e.g., 1000 U/mL stock in phosphate buffer[19]

  • L-DOPA (L-3,4-dihydroxyphenylalanine)[3]

  • 3-(4-Hydroxyphenyl)-3-oxopropanenitrile

  • Kojic Acid (Positive Control)[20]

  • Sodium Phosphate Buffer (50-100 mM, pH 6.8)[3][20]

  • Dimethyl Sulfoxide (DMSO) for dissolving compounds

  • 96-well microplate[3]

  • Microplate reader capable of measuring absorbance at 475 nm[20]

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Phosphate Buffer (0.1 M, pH 6.8): Prepare a 0.1 M solution of sodium phosphate and adjust the pH to 6.8.[3]

    • Tyrosinase Solution (e.g., 60 U/mL): Dilute the tyrosinase stock solution in cold phosphate buffer to the desired working concentration. Keep this solution on ice.[3]

    • L-DOPA Solution (10 mM): Dissolve L-DOPA in phosphate buffer. This solution must be prepared fresh immediately before use due to its susceptibility to auto-oxidation.[3][19]

    • Test Compound Stock Solutions (e.g., 10 mM): Dissolve 3-(4-Hydroxyphenyl)-3-oxopropanenitrile and Kojic Acid in DMSO.

    • Working Solutions: Create a series of serial dilutions of the test compounds and kojic acid in phosphate buffer to achieve a range of final assay concentrations. Ensure the final DMSO concentration in each well does not exceed 1-2% to prevent interference with enzyme activity.[3]

  • Assay Plate Setup (200 µL final volume per well):

    • Test Wells (T): 20 µL of test compound dilution + 140 µL of phosphate buffer + 20 µL of tyrosinase solution.

    • Test Blank Wells (Tb): 20 µL of test compound dilution + 160 µL of phosphate buffer (no enzyme). This corrects for the compound's intrinsic absorbance.

    • Enzyme Control Wells (E): 20 µL of vehicle (DMSO in buffer) + 140 µL of phosphate buffer + 20 µL of tyrosinase solution. This represents 100% enzyme activity.

    • Enzyme Blank Wells (Eb): 20 µL of vehicle + 160 µL of phosphate buffer (no enzyme).

  • Pre-incubation: Mix the components in the wells and incubate the plate at room temperature (e.g., 25°C) for 10 minutes.[18][20] This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Start the reaction by adding 20 µL of the 10 mM L-DOPA solution to all wells.[19]

  • Absorbance Measurement: Immediately measure the absorbance at 475 nm using a microplate reader. For a kinetic assay, take readings every minute for 15-20 minutes. For an endpoint assay, incubate at 37°C for 20 minutes before reading the final absorbance.[20]

Data Calculation:

  • Corrected Absorbance:

    • Corrected Test Absorbance = Absorbance(T) - Absorbance(Tb)

    • Corrected Control Absorbance = Absorbance(E) - Absorbance(Eb)

  • Percentage of Tyrosinase Inhibition (%):

    • % Inhibition = [(Corrected Control Absorbance - Corrected Test Absorbance) / Corrected Control Absorbance] x 100

  • IC50 Determination: The IC50 value is the concentration of the inhibitor required to reduce tyrosinase activity by 50%. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

The following diagram outlines the experimental workflow.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis Sol_Prep Prepare Reagents: - Tyrosinase - L-DOPA - Buffers - Inhibitors (Test & Control) Plate_Setup Plate Setup: Add Buffer, Inhibitor/Vehicle, and Tyrosinase to wells Sol_Prep->Plate_Setup Pre_Incubate Pre-incubate plate (10 min @ 25°C) Plate_Setup->Pre_Incubate Add_Substrate Initiate Reaction: Add L-DOPA to all wells Pre_Incubate->Add_Substrate Measure Measure Absorbance @ 475 nm (Kinetic or Endpoint) Add_Substrate->Measure Calc_Inhibition Calculate % Inhibition for each concentration Measure->Calc_Inhibition Plot Plot % Inhibition vs. log[Inhibitor] Calc_Inhibition->Plot IC50 Determine IC50 Value via Non-linear Regression Plot->IC50

Caption: Experimental workflow for the tyrosinase inhibition assay.

Quantitative Data Summary & Comparison

The primary metric for comparing the potency of enzyme inhibitors is the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor. Kojic acid's reported IC50 value against mushroom tyrosinase varies across studies but typically falls within the micromolar range.[21]

CompoundChemical StructureIC50 (µM)Inhibition Type (Predicted/Known)
Kojic Acid 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one14.3Mixed / Competitive[10]
3-(4-Hydroxyphenyl)-3-oxopropanenitrile C₉H₇NO₂To be determinedPredicted: Competitive

Discussion and Field Insights

Based on the comparative data, several key insights can be drawn. The lower IC50 value of kojic acid in the provided example establishes its high potency, which is consistent with its widespread use as a positive control and cosmetic ingredient.[8][20] The inhibitory activity of kojic acid is largely attributed to its ability to chelate the copper ions in the enzyme's active site, a mechanism facilitated by its α-hydroxyketone structure.[7]

The structural features of 3-(4-Hydroxyphenyl)-3-oxopropanenitrile, specifically the 4-hydroxyphenyl group, are analogous to the structure of L-tyrosine, the enzyme's natural substrate. This structural mimicry is a strong indicator of a competitive inhibition mechanism, where the molecule directly competes for binding at the catalytic site.[11][15] Further kinetic studies, such as Lineweaver-Burk plots, would be necessary to definitively confirm the inhibition type (competitive, non-competitive, or mixed).[14]

For drug development professionals, while a low IC50 value is a promising start, it is not the sole determinant of a compound's utility. Factors such as chemical stability, solubility, skin permeability, and cytotoxicity are critical considerations for any potential topical agent. Kojic acid, for instance, is known to have limitations regarding its stability and potential for skin irritation.[8][16] Therefore, even if 3-(4-Hydroxyphenyl)-3-oxopropanenitrile were found to be a less potent inhibitor, it could still represent a superior candidate if it demonstrates advantages in these other crucial areas. This guide provides the foundational bio-assay to begin this comprehensive evaluation.

References

  • Benchchem. (n.d.). protocol for tyrosinase inhibition assay with 5,6-Dimethoxyisobenzofuran-1(3H)-one.
  • Wikipedia. (2024). Tyrosinase. Retrieved from [Link]

  • Knya. (2024, April 16). Difference Between Competitive and Noncompetitive Enzyme Inhibition.
  • MDPI. (2025, October 14). Hydroxyketone Tyrosinase Inhibitors: Mechanism of Action, Applications and Perspectives in Depigmentation and Melanoma Therapy. Retrieved from [Link]

  • PMC. (n.d.). Estimation of Inhibitory Effect against Tyrosinase Activity through Homology Modeling and Molecular Docking. Retrieved from [Link]

  • ResearchGate. (2020, May 12). What are competitive and noncompetitive inhibitors and how do they inhibit enzymes?. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 9). How Do Competitive and Noncompetitive Enzyme Inhibitors Differ?.
  • MySkinRecipes. (n.d.). Analysis of Anti-Tyrosinase Assay using L-DOPA. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Tyrosinase – Knowledge and References. Retrieved from [Link]

  • Oxford Academic. (2024, January 15). Dysregulation of tyrosinase activity: a potential link between skin disorders and neurodegeneration. Retrieved from [Link]

  • Study Mind. (n.d.). Enzymes: Inhibitors (A-level Biology). Retrieved from [Link]

  • MDPI. (2022, March 4). Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins. Retrieved from [Link]

  • Skin Whitening Science. (n.d.). Melanin Synthesis Pathways. Retrieved from [Link]

  • Bio-protocol. (n.d.). Tyrosinase inhibition assay. Retrieved from [Link]

  • ResearchGate. (n.d.). The IC50 values of the tyrosinase inhibitory activity of kojic acid.... Retrieved from [Link]

  • ResearchGate. (n.d.). Tyrosinase inhibitory mechanism of Kojic Acid in melanin biosynthesis. Retrieved from [Link]

  • MedlinePlus. (2007, March 1). TYR gene. Retrieved from [Link]

  • PMC. (n.d.). An Updated Review of Tyrosinase Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values of tyrosinase inhibition assay. Kojic acid as. Retrieved from [Link]

  • MDPI. (2021, May 12). Analysis of Kojic Acid Derivatives as Competitive Inhibitors of Tyrosinase: A Molecular Modeling Approach. Retrieved from [Link]

  • PMC. (2023, November 3). Design, synthesis, in vitro, and in silico evaluations of kojic acid derivatives linked to amino pyridine moiety as potent tyrosinase inhibitors. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for Tyrosinase Activity Assay Using L-DOPA with "Tyrosinase-IN-13".
  • Jack Westin. (n.d.). Inhibition Types - Control Of Enzyme Activity - MCAT Content. Retrieved from [Link]

  • Semantic Scholar. (2022, August 31). Tyrosinase Inhibition Activity and Phytochemical Screening of Melaleuca leucadendron L. Leaves. Retrieved from [Link]

  • ACS Omega. (2025, August 19). Discovery of Potential Tyrosinase Inhibitors via Machine Learning and Molecular Docking with Experimental Validation of Activity and Skin Permeation. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for L-DOPA Oxidation Assay with Tyrosinase-IN-8.
  • Journal of Applied Pharmaceutical Science. (2019, October 5). Antioxidant and tyrosinase inhibitory activity of face serum containing cocoa pod husk phytosome (Theobroma cacao). Retrieved from [Link]

  • Active Concepts. (2023, September 21). Tyrosinase Inhibition Assay. Retrieved from [Link]

  • MDPI. (2018, January 4). Synergistic Promotion on Tyrosinase Inhibition by Antioxidants. Retrieved from [Link]

  • PMC. (2016, October 11). The unravelling of the complex pattern of tyrosinase inhibition. Retrieved from [Link]

  • ResearchGate. (n.d.). Tyrosinase inhibitory activities of synthesized compounds. Values.... Retrieved from [Link]

  • PMC. (2024, February 16). Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, Antimicrobial Activity, and Tyrosinase Inhibition by Multifunctional 3,4-Dihydroxy-Phenyl Peptidomimetics. Retrieved from [Link]

  • Journal of Life Science. (2021, August 30). A Novel Synthesized Tyrosinase Inhibitor, (E)-3-(4-hydroxybenzylidene) chroman-4-one (MHY1294) Inhibits α-MSH-induced Melanogenesis in B16F10 Melanoma Cells. Retrieved from [Link]

  • PMC. (n.d.). A comprehensive review on tyrosinase inhibitors. Retrieved from [Link]

  • MDPI. (2018, October 22). A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, with Anti-Melanogenesis Properties in α-MSH and IBMX-Induced B16F10 Melanoma Cells. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. Retrieved from [Link]

  • MDPI. (2009, May 26). An Updated Review of Tyrosinase Inhibitors. Retrieved from [Link]

  • Brieflands. (2013, October 14). Kinetic of Mushroom Tyrosinase Inhibition by Benzaldehyde Derivatives. Retrieved from [Link]

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Validation

The Pivotal Role of the 4-Hydroxyphenyl-3-oxopropanenitrile Scaffold: A Comparative Guide to Structure-Activity Relationships

For researchers, scientists, and drug development professionals, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3-(4-hydroxyphenyl)-3-oxopropanenitrile derivatives, a core scaffold found in a prominent class of bioactive compounds known as tyrphostins. By objectively comparing the performance of various analogs and providing supporting experimental data, this guide aims to illuminate the key structural determinants for potent and selective inhibition of critical biological targets, primarily protein tyrosine kinases and 5-lipoxygenase.

The 3-(4-hydroxyphenyl)-3-oxopropanenitrile moiety serves as a versatile template for the design of inhibitors targeting enzymes implicated in a range of pathologies, from cancer to inflammatory diseases. The inherent reactivity and structural features of this scaffold, particularly the Michael acceptor potential of the α,β-unsaturated nitrile, have been exploited to achieve potent, and in some cases, covalent inhibition. This guide will dissect the SAR of these derivatives, offering insights into how modifications to the aromatic ring, the linker, and the nitrile group influence their biological efficacy.

Deciphering the Structure-Activity Landscape: Key Modifications and Their Impact

The biological activity of 3-(4-hydroxyphenyl)-3-oxopropanenitrile derivatives is profoundly influenced by substitutions on the phenyl ring and modifications of the propanenitrile backbone. These compounds have been extensively studied as inhibitors of protein tyrosine kinases (PTKs) and, more recently, 5-lipoxygenase (5-LOX).[1][2]

Substitutions on the 4-Hydroxyphenyl Ring

The phenolic hydroxyl group is a critical feature for the activity of many of these derivatives, often participating in key hydrogen bonding interactions within the active site of the target enzyme.[3][4] The SAR of this portion of the molecule can be summarized as follows:

  • Hydroxylation Pattern: Increasing the number of hydroxyl groups on the phenyl ring generally enhances the inhibitory activity against the epidermal growth factor (EGF) receptor, a prominent PTK.[3][4] For instance, tyrphostins derived from 3,4,5-trihydroxybenzaldehyde exhibit potent anti-proliferative activity.[3][4]

  • Steric Hindrance: The introduction of bulky substituents, such as tert-butyl groups at the 3 and 5 positions of the phenyl ring, can significantly impact activity. For example, Tyrphostin A9, with two tert-butyl groups, is a known inhibitor of the platelet-derived growth factor receptor tyrosine kinase.[5]

  • Heteroaromatic Replacements: Replacing the phenyl ring with heteroaromatic moieties has been explored. While some of these analogs display anti-proliferative activity, their mechanism may not be directly related to EGFR tyrosine kinase inhibition, suggesting they may act on other targets.[3][4]

Modifications of the 3-Oxopropanenitrile Moiety

The α,β-unsaturated nitrile system is a key pharmacophoric element, often acting as a Michael acceptor for covalent interaction with nucleophilic residues (like cysteine) in the target enzyme's active site.

  • The Cyano Group: The nitrile group is a crucial functional group for the biological activity of these compounds.[6] Its strong electronegativity allows it to participate in hydrogen bonding and potentially covalent interactions.[6]

  • Substitutions at the α-position: The carbon alpha to the nitrile group is a key position for modification. For example, in some tyrphostins, this carbon is part of a benzylidene group, and substitutions on this group can modulate activity.

Comparative Analysis of Inhibitory Potency

To provide a clear comparison, the following table summarizes the inhibitory activities (IC50 values) of selected 3-(4-hydroxyphenyl)-3-oxopropanenitrile derivatives against their primary targets.

Compound Name/StructureTarget EnzymeIC50 (µM)Reference
Tyrphostin AG 112EGFR Phosphorylation-[7]
Tyrphostin AG490JAK2-[8]
ST 638 (α-cyano-3-ethoxy-4-hydroxy-5-phenylthiomethylcinnamamide)EGFR Kinase1.1[9][10]
ST 280 (3-(3',5'-di-isopropyl-4'-hydroxybenzylidene)-2-oxindol)EGFR Kinase0.44[11]
ST 458 (3-(3',5'-di-methylthiomethyl-4'-hydroxybenzylidene)-2-oxindole)EGFR Kinase0.44[11]
ST 642 (3-(3'-ethoxy-4'-hydroxy-5'-phenylthiomethylbenzylidene)-2-pyrrolidinone)EGFR Kinase0.85[11]
3,4-Dihydroxychalcones5-LipoxygenasePotent Inhibition[12]

Note: A direct comparison of IC50 values should be made with caution, as experimental conditions can vary between studies.

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

The following sections provide detailed methodologies for the synthesis of 3-(4-hydroxyphenyl)-3-oxopropanenitrile derivatives and for assessing their inhibitory activity against protein tyrosine kinases and 5-lipoxygenase.

Synthesis of 3-(4-Hydroxyphenyl)-3-oxopropanenitrile Derivatives (Tyrphostins)

A common synthetic route to this class of compounds is the Knoevenagel condensation.

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve the appropriately substituted 4-hydroxybenzaldehyde derivative and a malononitrile derivative in a suitable solvent such as ethanol or isopropanol.

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine or triethylamine, to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating for a period ranging from a few hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

  • Purification: Wash the crude product with a cold solvent (e.g., ethanol) to remove unreacted starting materials and the catalyst. If necessary, further purify the product by recrystallization or column chromatography.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Knoevenagel Condensation cluster_purification Purification cluster_analysis Characterization Aldehyde Substituted 4-Hydroxybenzaldehyde Reaction Reaction Mixture (Solvent + Catalyst) Aldehyde->Reaction Malononitrile Malononitrile Derivative Malononitrile->Reaction Filtration Filtration Reaction->Filtration Precipitation Recrystallization Recrystallization/ Chromatography Filtration->Recrystallization Product Final Product: 3-(4-Hydroxyphenyl)-3- oxopropanenitrile Derivative Recrystallization->Product Analysis NMR, MS, EA Product->Analysis

Caption: Knoevenagel condensation workflow for synthesis.

Protein Tyrosine Kinase (PTK) Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific PTK.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer (e.g., HEPES buffer with MgCl2, MnCl2, and Na3VO4), a solution of the PTK enzyme, a substrate solution (e.g., a synthetic peptide or protein), and a solution of ATP.

  • Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions of the test compound.

  • Assay Setup: In a 96-well plate, add the reaction buffer, the PTK enzyme, and the test compound at various concentrations. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).

  • Initiation of Reaction: Start the kinase reaction by adding the ATP solution to each well.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C or 37°C) for a defined period.

  • Termination of Reaction: Stop the reaction by adding a quenching solution, such as EDTA, or by adding a detection reagent.

  • Detection: Quantify the extent of phosphorylation using a suitable detection method. Common methods include:

    • ELISA-based assays: Use a specific antibody that recognizes the phosphorylated substrate.

    • Fluorescence-based assays: Employ a fluorescently labeled substrate or antibody.

    • Radiometric assays: Use [γ-³²P]ATP and measure the incorporation of the radioactive phosphate into the substrate.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

PTK_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Buffer, Enzyme, Substrate, ATP Setup Add Reagents and Compounds to Plate Reagents->Setup Compounds Prepare Test Compound Dilutions Compounds->Setup Initiate Add ATP to Start Reaction Setup->Initiate Incubate Incubate at Controlled Temperature Initiate->Incubate Terminate Stop Reaction (e.g., with EDTA) Incubate->Terminate Detect Quantify Phosphorylation (ELISA, Fluorescence, etc.) Terminate->Detect Analyze Calculate % Inhibition and IC50 Detect->Analyze Result IC50 Value Analyze->Result

Caption: Workflow for PTK inhibition assay.

5-Lipoxygenase (5-LOX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the 5-LOX enzyme, which is involved in the biosynthesis of leukotrienes.[13][14][15][16]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a phosphate buffer (pH ~7.4), a solution of the 5-LOX enzyme (e.g., from potato tubers or recombinant human 5-LOX), and a substrate solution (e.g., linoleic acid or arachidonic acid).

  • Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) and prepare serial dilutions.

  • Assay Setup: In a quartz cuvette or a UV-transparent 96-well plate, add the phosphate buffer and the test compound at various concentrations. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).

  • Pre-incubation: Pre-incubate the enzyme with the test compound for a short period (e.g., 5-10 minutes) at room temperature.

  • Initiation of Reaction: Start the reaction by adding the substrate solution.

  • Measurement: Immediately measure the change in absorbance at 234 nm over time using a spectrophotometer. The formation of the conjugated diene product of the 5-LOX reaction results in an increase in absorbance at this wavelength.

  • Data Analysis: Determine the initial rate of the reaction for each concentration of the test compound. Calculate the percentage of inhibition and determine the IC50 value.

LOX_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Measurement & Analysis Reagents Prepare Buffer, Enzyme, Substrate Setup Add Buffer and Compounds to Cuvette Reagents->Setup Compounds Prepare Test Compound Dilutions Compounds->Setup PreIncubate Pre-incubate with Enzyme Setup->PreIncubate Initiate Add Substrate to Start Reaction PreIncubate->Initiate Measure Monitor Absorbance at 234 nm Initiate->Measure Analyze Calculate Initial Rates, % Inhibition, and IC50 Measure->Analyze Result IC50 Value Analyze->Result

Caption: Workflow for 5-LOX inhibition assay.

Conclusion

The 3-(4-hydroxyphenyl)-3-oxopropanenitrile scaffold represents a privileged structure in medicinal chemistry, giving rise to a multitude of derivatives with potent inhibitory activities against key enzymes such as protein tyrosine kinases and 5-lipoxygenase. The structure-activity relationship studies highlighted in this guide underscore the importance of systematic structural modifications to optimize potency and selectivity. The phenolic hydroxyl group, the substitution pattern on the aromatic ring, and the integrity of the α,β-unsaturated nitrile moiety are all critical determinants of biological activity. By leveraging the experimental protocols provided, researchers can further explore the potential of this versatile scaffold in the development of novel therapeutic agents.

References

  • BioVision. (n.d.). 5-Lipoxygenase Inhibitor Screening Kit (Fluorometric). [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). In Vitro Analysis of Cytotoxicity and 5-Lipoxygenase Inhibition Activity by Using Callus Extract of Biophytum sensitivum. [Link]

  • bioRxiv. (2024). IN VITRO 5-LOX INHIBITORY POTENTIAL AND ANTIOXIDANT ACTIVITY OF NEW ISOXAZOLE DERIVATIVES. [Link]

  • Sigma-Aldrich. (n.d.). Protein Tyrosine Kinase Assay Kit (PTK101) - Technical Bulletin. [Link]

  • Takara Bio. (n.d.). Universal Tyrosine Kinase Assay Kit. [Link]

  • Royal Society of Chemistry. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1595-1613. [Link]

  • Guo, G., Arvanitis, E. A., Pottorf, R. S., & Player, M. R. (2003). Solid-phase synthesis of a tyrphostin ether library. Journal of combinatorial chemistry, 5(4), 408–413. [Link]

  • DergiPark. (n.d.). Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds. [Link]

  • Pamgene. (n.d.). Protein Tyrosine Kinase Assay. [Link]

  • Gazit, A., Yaish, P., Gilon, C., & Levitzki, A. (1989). Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors. Journal of medicinal chemistry, 32(10), 2344–2352. [Link]

  • Cushman, M., Nagarathnam, D., Gopal, D., He, H. M., Lin, C. M., & Hamel, E. (1994). Synthesis and antiproliferative activity of tyrphostins containing heteroaromatic moieties. Journal of medicinal chemistry, 37(19), 3367–3374. [Link]

  • University of Lincoln. (2024, March 12). Synthesis and antiproliferative activity of tyrphostins containing heteroaromatic moieties. [Link]

  • University of Glasgow. (n.d.). Synthesis and Biological Evaluation of Tyrphostins as Anticancer Agents. [Link]

  • Werz, O., & Steinhilber, D. (2007). Inhibition of 5-Lipoxygenase Product Synthesis by Natural Compounds of Plant Origin. Planta medica, 73(13), 1331–1357. [Link]

  • Shiraishi, T., Domoto, T., Imai, N., Shimada, Y., & Watanabe, K. (1989). Specific inhibitors of tyrosine-specific protein kinases: properties of 4-hydroxycinnamamide derivatives in vitro. Biochemical and biophysical research communications, 160(2), 856–862. [Link]

  • SciSpace. (n.d.). Specific inhibitors of tyrosine-specific protein kinases: properties of 4-hydroxycinnamamide derivatives in vitro. [Link]

  • Shiraishi, T., Owada, M. K., Tatsuka, M., Yamashita, T., Watanabe, K., & Kakunaga, T. (1989). Specific inhibitors of tyrosine-specific protein kinase, synthetic 4-hydroxycinnamamide derivatives. Japanese journal of cancer research : Gann, 80(8), 787–793. [Link]

  • ResearchGate. (2025, August 7). Recent developments in 5-lipoxygenase inhibitors. [Link]

  • Singh, S., & Dubey, M. (2019). 5-Lipoxygenase as a drug target: A review on trends in inhibitors structural design, SAR and mechanism based approach. Bioorganic & medicinal chemistry, 27(17), 3745–3759. [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF SOME NOVEL 4-HYDROXY COUMARIN DERIVATIVES BEARING AZO MOIETY. [Link]

  • MDPI. (2022, May 18). Novel Tyrosine Kinase Inhibitors to Target Chronic Myeloid Leukemia. [Link]

  • Figshare. (n.d.). Structure−Activity Relationships of N-Hydroxyurea 5-Lipoxygenase Inhibitors. [Link]

  • Li, Y., Liu, X., Wang, Y., Li, Y., Li, Z., & Wang, J. (2016). Synthesis and biological evaluation of novel 3-substituted amino-4-hydroxylcoumarin derivatives as chitin synthase inhibitors and antifungal agents. Journal of enzyme inhibition and medicinal chemistry, 31(2), 219–228. [Link]

  • Sogawa, S., Nihro, Y., Ueda, H., Izumi, A., Miki, T., Matsumoto, H., & Satoh, T. (1993). 3,4-Dihydroxychalcones as potent 5-lipoxygenase and cyclooxygenase inhibitors. Journal of medicinal chemistry, 36(24), 3904–3909. [Link]

  • PubChem. (n.d.). Tyrphostin 9. [Link]

  • RSC Publishing. (n.d.). Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. [Link]

  • Ramdas, L., Walle, U. K., & Walle, T. (1995). A tyrphostin-derived inhibitor of protein tyrosine kinases: isolation and characterization. The Journal of pharmacology and experimental therapeutics, 275(2), 929–935.
  • MDPI. (2018, September 6). Design, Synthesis and Biological Evaluation of Novel 4-Substituted Coumarin Derivatives as Antitumor Agents. [Link]

  • BindingDB. (n.d.). cis-cinnamonitrile 2-Cyano-3 ,4 -dihydroxyacetophenone::Tyrphostin deriv. 24::cid_5328760. [Link]

  • Druker, B. J., Tamura, S., Buchdunger, E., Ohno, S., Segal, G. M., Fanning, S., Zimmermann, J., & Lydon, N. B. (1996). Effects of a selective inhibitor of the Abl tyrosine kinase on the growth of Bcr-Abl positive cells. Nature medicine, 2(5), 561–566. [Link]

  • ResearchGate. (2023, January 5). Recent advances in the synthesis and biological activities of 3-aminoalkyl/3-amidoalkyl-4-hydroxycoumarin derivatives. [Link]

Sources

Safety & Regulatory Compliance

Safety

3-(4-Hydroxyphenyl)-3-oxopropanenitrile proper disposal procedures

This guide outlines the scientifically validated disposal procedures for 3-(4-Hydroxyphenyl)-3-oxopropanenitrile (CAS: 70591-87-6). It is designed for laboratory personnel and safety officers, prioritizing the prevention...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the scientifically validated disposal procedures for 3-(4-Hydroxyphenyl)-3-oxopropanenitrile (CAS: 70591-87-6).

It is designed for laboratory personnel and safety officers, prioritizing the prevention of accidental cyanide release and ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards.

Part 1: Chemical Identity & Hazard Profiling

Before disposal, you must correctly identify the substance.[1] A common error in inventory management is confusing this compound with 4-Hydroxybenzyl cyanide, which has significantly different reactivity profiles.

FeatureTarget Molecule Common Confusion
Systematic Name 3-(4-Hydroxyphenyl)-3-oxopropanenitrile 4-Hydroxyphenylacetonitrile
Synonyms 4-Hydroxybenzoylacetonitrile4-Hydroxybenzyl cyanide
CAS Number 70591-87-6 14191-95-8
Structure Phenol + Ketone + NitrilePhenol + Nitrile (No Ketone)
Acidity (pKa) High (Active methylene group)Moderate
Primary Hazard Acute Toxicity (Oral), IrritantAcute Toxicity, Cyanide potential

Core Safety Directive: Although 3-(4-Hydroxyphenyl)-3-oxopropanenitrile is a


-ketonitrile and chemically distinct from simple inorganic cyanides, it contains a nitrile moiety (

). Under strong acidic conditions or high thermal stress, there is a theoretical risk of hydrolysis releasing hydrogen cyanide (HCN). Therefore, this waste must never be commingled with acidic waste streams.

Part 2: Waste Segregation & Characterization

Effective disposal begins with segregation. This compound must be isolated based on its chemical compatibility.

The "Nitrile Rule" (Critical)
  • DO NOT mix with strong acids (HCl, H₂SO₄)

    
     Risk of HCN gas evolution.
    
  • DO NOT mix with strong oxidizers (Peroxides, Nitric Acid)

    
     Risk of violent reaction/combustion.[2]
    
  • DO NOT dispose of down the drain.[3] This compound is toxic to aquatic life and requires professional incineration.

Waste Classification Logic

Use the following logic to categorize the waste for your facility's Environmental Health & Safety (EHS) team:

  • Physical State: Solid (Pure substance) or Liquid (Solution).

  • RCRA Status: While not explicitly listed on the EPA "P-List" or "U-List" (unlike Potassium Cyanide or Acetonitrile), it exhibits characteristics of Toxic Waste .

  • Hazard Labeling: Mark as "Toxic" and "Irritant."

Part 3: Disposal Workflow Visualization

The following diagram illustrates the decision matrix for segregating and packaging this chemical waste.

DisposalWorkflow Start Waste Generation: 3-(4-Hydroxyphenyl)-3-oxopropanenitrile StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Liquid Liquid Waste (Dissolved in Solvent) StateCheck->Liquid ContainerS Container: Wide-mouth HDPE Jar Solid->ContainerS LabelS Labeling: 'Toxic Solid - Organic Nitrile' DO NOT ADD ACIDS ContainerS->LabelS Storage Satellite Accumulation Area (Segregate from Acids/Oxidizers) LabelS->Storage SolventCheck Identify Solvent Base Liquid->SolventCheck Halogenated Halogenated (e.g., DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (e.g., Methanol, DMSO) SolventCheck->NonHalogenated ContainerL Container: Solvent Safety Can / Glass Bottle Halogenated->ContainerL NonHalogenated->ContainerL LabelL Labeling: 'Toxic Organic Liquid' Check 'Nitrile' checkbox ContainerL->LabelL LabelL->Storage Pickup EHS Pickup -> High Temp Incineration Storage->Pickup

Caption: Decision tree for segregating beta-ketonitrile waste to prevent acid-contact hazards.

Part 4: Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Use this for expired stocks, contaminated weighing boats, or spill cleanup residues.

  • Container Selection: Select a clean, compatible container. High-Density Polyethylene (HDPE) wide-mouth jars are preferred. Glass is acceptable but poses a breakage risk.

  • Transfer: Transfer the solid material into the container using a disposable spatula. Avoid generating dust; work inside a chemical fume hood.

  • Labeling:

    • Attach a hazardous waste tag immediately.

    • Chemical Name: Write the full name: "3-(4-Hydroxyphenyl)-3-oxopropanenitrile".

    • Hazards: Check "Toxic" and "Irritant".

    • Special Note: Write "ORGANIC NITRILE - NO ACIDS" clearly on the tag.

  • Secondary Containment: Place the sealed container into a secondary plastic bin dedicated to "Toxic Organics."

Protocol B: Liquid Waste (Reaction Mixtures/HPLC Waste)

Use this for mother liquors or analytical samples.

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste container (e.g., do not put chloroform solutions in non-fluorinated plastic containers if storing long-term).

  • pH Check: Crucial Step. Check the pH of the solution.[1]

    • If acidic (pH < 4): Neutralize carefully with Sodium Bicarbonate (NaHCO₃) to pH 6-8 before adding to the nitrile waste container. This prevents long-term hydrolysis and pressure buildup.

  • Segregation: Pour into the appropriate "Organic Solvents" carboy (Halogenated vs. Non-Halogenated).

  • Log Entry: Record the addition on the carboy’s log sheet. Specify the approximate concentration of the nitrile.

Protocol C: Spill Cleanup (Immediate Action)

For minor spills (< 10g) inside a fume hood.

  • PPE: Wear double nitrile gloves, lab coat, and safety goggles.

  • Containment: If liquid, cover with an absorbent pad. If solid, do not dry sweep (dust hazard). Cover with a wet paper towel to dampen.

  • Cleanup:

    • Scoop the material into a waste jar.

    • Wipe the surface with a mild alkaline solution (1% Sodium Carbonate) to ensure neutralization of any residues. Do not use strong acids.[2]

    • Wipe again with water.[4]

  • Disposal: Dispose of all cleanup materials (gloves, towels) as solid hazardous waste (Protocol A).

Part 5: Regulatory & Compliance Reference

Proper disposal requires adherence to federal and institutional regulations.[1]

  • Destruction Method: The ultimate disposal method for this compound is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility). This ensures complete destruction of the nitrile group and the aromatic ring.

  • Sewer Ban: Under no circumstances should this chemical be poured down the sink. It violates the Clean Water Act due to aquatic toxicity and potential interference with water treatment biological systems.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[5] Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • PubChem. (2024). Compound Summary: 3-(4-Hydroxyphenyl)-3-oxopropanenitrile.[6] National Library of Medicine. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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